DCG066
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
494786-13-9 |
|---|---|
Molecular Formula |
C30H31F6N3O2 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
3-[4-[[4-[hydroxy-bis[4-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40) |
InChI Key |
PMPKMTDYPOAEEH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCG066; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DCG066: A G9a Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel, potent, and specific small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). Discovered through structure-based virtual screening, this compound presents a unique molecular scaffold distinct from other known G9a inhibitors. Its mechanism of action centers on the direct, substrate-competitive inhibition of G9a's catalytic activity, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This inhibition of G9a function by this compound has been shown to reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated a novel downstream mechanism in multiple myeloma, where this compound induces ferroptosis through the modulation of the Nrf2/HO-1 signaling pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction to G9a and Its Role in Disease
G9a is a crucial histone lysine methyltransferase that primarily catalyzes the mono- and di-methylation of H3K9.[1] This epigenetic modification serves as a docking site for repressive protein complexes, leading to chromatin compaction and gene silencing. G9a is often overexpressed in various cancers, where it contributes to tumorigenesis by silencing tumor suppressor genes and promoting cell proliferation and survival. Its role in regulating key signaling pathways, such as Wnt and Hippo, further underscores its importance as a therapeutic target in oncology.
This compound: A Novel Substrate-Competitive Inhibitor of G9a
This compound was identified as a direct inhibitor of G9a through in-silico screening and subsequent biochemical and cellular validation.[1]
Direct Inhibition of G9a Methyltransferase Activity
The primary mechanism of action of this compound is its direct binding to the G9a enzyme, where it competitively inhibits the binding of the histone H3 substrate.[1] This prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to H3K9, thereby inhibiting the formation of H3K9me1 and H3K9me2.
Caption: Competitive Inhibition of G9a by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 1.7 µM | In-Cell Western Blot (K562 leukemia cells) | [2] |
| Effective Concentration | 5 µM | Multiple Myeloma Cell Lines (ARH-77, RPMI-8226, U266) | [3] |
Downstream Cellular Effects of this compound
The inhibition of G9a by this compound triggers a cascade of downstream events, ultimately leading to anti-cancer effects.
Reduction of H3K9 Dimethylation
Treatment of cancer cells with this compound leads to a significant decrease in the global levels of H3K9me2. This reduction in a key repressive histone mark contributes to the reactivation of silenced genes.
Induction of Apoptosis and Cell Cycle Arrest
In leukemia cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest, thereby inhibiting cell proliferation.[1]
Induction of Ferroptosis via the Nrf2/HO-1 Pathway
A significant finding in multiple myeloma cells is that this compound induces ferroptosis, an iron-dependent form of programmed cell death.[3] This occurs through the downregulation of the Nrf2/HO-1 signaling pathway.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins.
-
HO-1 (Heme oxygenase-1) is an enzyme with antioxidant and anti-inflammatory properties.
This compound treatment leads to decreased protein expression of Nrf2 and HO-1.[3] This compromises the cell's antioxidant defenses, leading to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis. This is accompanied by a reduction in the expression of SLC7A11 and GPX4, key proteins that protect against ferroptosis.[3]
Caption: this compound-induced Ferroptosis via Nrf2/HO-1 Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro G9a Inhibition Assay (MALDI-TOF based)
This assay biochemically confirms the direct inhibitory effect of this compound on G9a's methyltransferase activity.
Caption: Workflow for MALDI-TOF based G9a Inhibition Assay.
Protocol:
-
Reaction Setup: In a 20 µL reaction volume, combine recombinant G9a enzyme (e.g., 50 nM), biotinylated H3 (1-21) peptide substrate (e.g., 2 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM) in assay buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Initiation: Start the reaction by adding S-adenosyl-L-methionine (SAM) to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
MALDI-TOF Analysis: Spot 1 µL of the reaction mixture onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Data Acquisition: Acquire mass spectra and determine the ratio of the methylated peptide to the unmethylated peptide to calculate the percent inhibition.
Cellular H3K9me2 Level Assessment (In-Cell Western)
This method quantifies the effect of this compound on H3K9me2 levels within cells.
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against H3K9me2 (e.g., 1:800) and a normalization control (e.g., total Histone H3, 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and normalize to the total H3 signal.
Cell Viability Assay (MTT)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., ARH-77, RPMI-8226) in a 96-well plate at 1 x 104 cells/well.
-
Treatment: Add varying concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Nrf2 and HO-1
This protocol details the detection of key proteins in the Nrf2/HO-1 pathway.
Protocol:
-
Cell Lysis: Treat multiple myeloma cells with 5 µM this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Detection
This assay measures the level of reactive oxygen species, a key indicator of ferroptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Staining: After treatment, wash the cells with PBS and stain with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Wash the cells again and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Conclusion
This compound is a promising G9a inhibitor with a multi-faceted mechanism of action. Its primary mode of action is the direct, substrate-competitive inhibition of G9a's methyltransferase activity, leading to a reduction in the repressive H3K9me2 mark. This, in turn, results in the reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells. Furthermore, the discovery of its ability to induce ferroptosis in multiple myeloma by downregulating the Nrf2/HO-1 pathway opens new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel epigenetic-based cancer therapies.
References
DCG066: A Novel G9a Inhibitor for Hematological Malignancies
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: DCG066 is a novel, potent, and selective small molecule inhibitor of the histone methyltransferase G9a. Identified through structure-based virtual screening, this compound possesses a unique molecular scaffold distinct from other known G9a inhibitors. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical findings related to this compound. The information presented is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting G9a in oncology, with a particular focus on hematological malignancies.
Introduction to G9a as a Therapeutic Target
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation events are crucial epigenetic marks that lead to transcriptional repression. Overexpression of G9a has been implicated in the pathogenesis of various cancers, including leukemia and multiple myeloma, by silencing tumor suppressor genes.[1] Consequently, the development of small molecule inhibitors targeting G9a has emerged as a promising therapeutic strategy.
Discovery of this compound
This compound was identified as a potential G9a inhibitor through a structure-based virtual screening approach.[1] This compound features a novel molecular scaffold, distinguishing it from other established G9a inhibitors such as BIX-01294 and UNC0642.[1] The discovery of this compound originated from research conducted at Georgia State University.[1]
Mechanism of Action
This compound exerts its biological effects through direct inhibition of the G9a methyltransferase activity.[1] Its mechanism involves several key processes:
-
Direct Binding to G9a: this compound binds directly to the G9a enzyme.[1]
-
Inhibition of Methyltransferase Activity: This binding event inhibits the catalytic activity of G9a, preventing the transfer of methyl groups to its histone substrates.[1]
-
Reduction of H3K9 Methylation: The inhibition of G9a leads to a decrease in the levels of H3K9 di-methylation (H3K9Me2).[1]
-
Induction of Apoptosis and Ferroptosis: In cancer cells, the downstream effects of G9a inhibition by this compound include the induction of programmed cell death through both apoptosis and ferroptosis.[1][2]
A recent study in multiple myeloma (MM) cell lines demonstrated that this compound induces ferroptosis by modulating the Nrf2/HO-1 signaling pathway.[2] Treatment with this compound led to a significant reduction in the protein expression of SLC7A11, GPX4, Nrf2, and HO-1.[2]
Preclinical Data
Preclinical investigations have provided initial insights into the anti-cancer activity of this compound, particularly in the context of hematological malignancies.
In Vitro Activity
In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of cancer cells. It has been shown to have low cytotoxicity in leukemia cell lines that exhibit high expression levels of G9a, such as K562 cells.[1] In multiple myeloma cell lines (ARH-77 and RPMI-8226), this compound was shown to inhibit cell proliferation at a concentration of 5µM.[2]
Table 1: Comparative In Vitro Potency of G9a Inhibitors
| Compound | Target(s) | IC50 | Cell-Based Potency | Reference |
| This compound | G9a | Not Reported | 5µM (MM cells) | [2] |
| A-366 | G9a/GLP | 3.3 nM (G9a) | Not Reported | [3][4] |
| UNC0638 | G9a/GLP | <15 nM (G9a) | Not Reported | [4] |
| BIX-01294 | G9a/GLP | 2.7 µM (G9a) | Not Reported | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. The cell-based potency for this compound reflects the concentration used to achieve a significant biological effect in the cited study.
Cellular Mechanisms
Studies in multiple myeloma cells have elucidated the cellular response to this compound treatment. The key observations include:
-
Increased intracellular levels of reactive oxygen species (ROS) and iron.[2]
-
Elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]
-
Reduced levels of glutathione (GSH), a key antioxidant.[2]
These effects could be reversed by the ferroptosis inhibitor Ferrostatin-1 (Fer-1) and the Nrf2 activator Tert-butyl hydroquinone (TBHQ).[2]
Experimental Protocols
While the primary publication detailing the complete experimental protocols for the discovery and initial characterization of this compound is not publicly available, the following represents a generalized methodology based on standard practices in the field for the key experiments cited.
G9a Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against G9a is a biochemical assay, such as a MALDI-TOF assay mentioned in the context of this compound's discovery.[5]
-
Reaction Setup: Recombinant human G9a enzyme is incubated with a histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM) in a reaction buffer.
-
Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Quenching: The reaction is stopped by the addition of a quenching solution.
-
Detection: The extent of peptide methylation is quantified using techniques like MALDI-TOF mass spectrometry, which measures the mass shift corresponding to the addition of methyl groups.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The effect of this compound on the proliferation of multiple myeloma cells was assessed using an MTT assay.[2]
-
Cell Seeding: Cancer cells (e.g., ARH-77, RPMI-8226) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression
To determine the effect of this compound on the expression of proteins in the Nrf2/HO-1 pathway, Western blotting is employed.[2]
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., SLC7A11, GPX4, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control.
Visualizations
Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound inhibits G9a and key ferroptosis regulators, leading to cell death.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing this compound's in vitro effects on cancer cells.
Future Directions
The discovery of this compound as a novel G9a inhibitor with a unique chemical scaffold opens new avenues for the development of epigenetic therapies. Further research is warranted to:
-
Determine the in vivo efficacy and pharmacokinetic profile of this compound in animal models of leukemia and multiple myeloma.
-
Conduct comprehensive selectivity profiling against a broader panel of histone methyltransferases and other epigenetic targets.
-
Elucidate the detailed structural basis of this compound's interaction with G9a through co-crystallization studies.
-
Explore the potential of this compound in combination with other anti-cancer agents.
Conclusion
This compound is a promising new G9a inhibitor with a distinct mechanism of action that includes the induction of ferroptosis in multiple myeloma cells. The preclinical data generated to date support its continued investigation as a potential therapeutic agent for hematological malignancies. This technical guide provides a foundational overview to aid researchers and drug developers in the further exploration of this compound and the broader field of G9a inhibition.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
DCG066: A Novel Epigenetic Modulator Targeting G9a for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation. However, dysregulation of epigenetic processes is a hallmark of many diseases, including cancer. Histone methyltransferases are a class of enzymes that catalyze the methylation of histone proteins, a key epigenetic mark that can either activate or repress gene transcription depending on the specific lysine residue methylated and the degree of methylation.
G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression. Overexpression of G9a has been observed in various cancers, including leukemia, and is often correlated with poor prognosis. This has made G9a an attractive therapeutic target for the development of novel anti-cancer agents.
DCG066 is a novel small molecule inhibitor of G9a.[1] It was identified through structure-based virtual screening and has a unique molecular scaffold compared to other known G9a inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, effects on cancer cells, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a direct inhibitor of the lysine methyltransferase G9a.[1] By binding to G9a, it competitively inhibits the methyltransferase activity of the enzyme, leading to a global reduction in the levels of H3K9me2.[1][2] This epigenetic modification is a repressive mark, and its reduction can lead to the reactivation of silenced tumor suppressor genes. The downstream effects of G9a inhibition by this compound include the induction of apoptosis and the inhibition of cell proliferation in cancer cells, particularly in leukemia cell lines with high G9a expression, such as K562.[1] More recently, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in multiple myeloma cells through the Nrf2/HO-1 pathway.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Enzymatic Inhibition (Data not publicly available in search results)
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | N/A | Biochemical Methyltransferase Assay | [1] |
Note: The specific IC50 value for this compound against G9a is not available in the public search results. The original discovery paper states that its inhibitory activity is comparable to BIX-01294.[1]
Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | Endpoint | Concentration (µM) | Result | Reference |
| ARH-77 | Cell Viability (MTT) | % Viability | 8 | 61.90 ± 2.71 | |
| RPMI-8226 | Cell Viability (MTT) | % Viability | 8 | Not Specified | |
| ARH-77 | Ferroptosis Induction | Cell Death | 5 | Significant Induction | |
| RPMI-8226 | Ferroptosis Induction | Cell Death | 5 | Significant Induction |
Signaling Pathways
The inhibition of G9a by this compound impacts several critical signaling pathways implicated in cancer progression.
Caption: this compound inhibits G9a, leading to reduced H3K9me2, reactivation of tumor suppressors, and modulation of pro-survival signaling pathways, ultimately inducing apoptosis and ferroptosis while inhibiting cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and have been adapted to the specific context of G9a inhibition.
In Vitro G9a Histone Methyltransferase (HMT) Assay
This assay is designed to measure the enzymatic activity of G9a and the inhibitory potential of compounds like this compound.
Caption: Workflow for the in vitro G9a histone methyltransferase assay.
Protocol:
-
Reagents: Recombinant human G9a enzyme, biotinylated histone H3 (1-21) peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K9me2 antibody conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorescent probe), and appropriate assay buffers.
-
Procedure: a. In a 96-well or 384-well plate, add the G9a enzyme to the assay buffer. b. Add serial dilutions of this compound or a vehicle control (e.g., DMSO). c. Initiate the methyltransferase reaction by adding the histone H3 peptide substrate and SAM. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a stopping solution (e.g., EDTA). f. Add the detection antibody and incubate to allow for binding to the methylated substrate. g. Add a developing substrate (if using an HRP-conjugated antibody) and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K9me2 Levels
This method is used to assess the effect of this compound on the global levels of H3K9me2 in cells.
Protocol:
-
Cell Culture and Treatment: Culture K562 leukemia cells in appropriate media. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Histone Extraction: a. Harvest the cells and wash with PBS. b. Lyse the cells in a hypotonic buffer and isolate the nuclei. c. Extract histones from the nuclei using a high-salt or acid extraction method. d. Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of histone extracts on an SDS-polyacrylamide gel. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for H3K9me2. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total histone H3. e. Wash the membrane and incubate with a secondary antibody conjugated to HRP. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in H3K9me2 levels upon treatment with this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat K562 cells with this compound or vehicle control as described for the proliferation assay.
-
Cell Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. d. Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion and Future Directions
This compound is a promising novel epigenetic modulator that targets the histone methyltransferase G9a. Preclinical studies have demonstrated its ability to inhibit G9a activity, reduce H3K9me2 levels, and induce cell death in cancer cells through both apoptosis and ferroptosis. The unique chemical structure of this compound may offer advantages in terms of selectivity and pharmacological properties compared to other G9a inhibitors.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Comprehensive in vivo studies in animal models of various cancers to evaluate efficacy, pharmacokinetics, and pharmacodynamics.
-
Investigation into the detailed molecular mechanisms underlying this compound-induced ferroptosis.
-
Exploration of potential combination therapies with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.
-
As of the current search, there is no publicly available information on clinical trials for this compound. Future work should focus on advancing this compound through the necessary preclinical and clinical development stages.
References
Unraveling the Molecular Target of DCG066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target of DCG066, a novel small molecule inhibitor. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.
Core Findings: this compound Targets the Histone Methyltransferase G9a
This compound has been identified as a potent inhibitor of the lysine methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2).[1][2][3][4] G9a plays a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. By inhibiting G9a, this compound effectively reduces the levels of H3K9me2, leading to the reactivation of silenced genes and subsequent downstream cellular effects.
The inhibitory activity of this compound against G9a has been confirmed through in vitro biochemical and cell-based enzyme assays.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound against its molecular target, G9a, has been quantified through various enzymatic assays. The following table summarizes the key quantitative data available for this compound and other relevant G9a inhibitors for comparison.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | G9a | MALDI-TOF MS-based assay | 1.7 µM | [1] |
| BIX-01294 | G9a/GLP | Cell-free assay | 2.7 µM | |
| UNC0642 | G9a/GLP | Biochemical assay | <15 nM | |
| A-366 | G9a/GLP | Biochemical assay | 3.3 nM (G9a), 38 nM (GLP) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound as a G9a inhibitor.
In Vitro G9a Inhibition Assay (MALDI-TOF Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of G9a and the inhibitory effect of compounds like this compound by detecting the methylation of a peptide substrate.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing the G9a enzyme, the histone H3 peptide substrate, and the assay buffer.
-
Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the reaction mixture.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 0.1% trifluoroacetic acid (TFA).
-
Spot the reaction mixture onto a MALDI target plate with the CHCA matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode.
-
Determine the ratio of the methylated peptide to the unmethylated peptide to calculate the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]
Cellular Histone H3K9 Dimethylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit G9a activity within a cellular context by measuring the levels of H3K9me2.
Materials:
-
Leukemia cell lines (e.g., K562)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture leukemia cells to the desired density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels.
Visualizations
Signaling Pathway of G9a Inhibition
The following diagram illustrates the established signaling pathway affected by the inhibition of G9a. G9a-mediated H3K9 dimethylation leads to the recruitment of transcriptional repressors and the silencing of tumor suppressor genes. Inhibition of G9a by this compound reverses this process.
Caption: G9a signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro G9a Inhibition Assay
This diagram outlines the key steps in the in vitro enzymatic assay used to determine the inhibitory potency of this compound.
Caption: Workflow for the in vitro G9a inhibition assay using MALDI-TOF MS.
Logical Relationship of Evidence for this compound's Molecular Target
The following diagram illustrates the logical flow of experimental evidence that establishes G9a as the molecular target of this compound.
Caption: Logical flow of evidence identifying G9a as the target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EZH2/EHMT2 Histone Methyltransferases Inhibit the Transcription of DLX5 and Promote the Transformation of Myelodysplastic Syndrome to Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A direct label-free MALDI-TOF mass spectrometry based assay for the characterization of inhibitors of protein lysine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
The G9a Inhibitor DCG066: A Technical Guide to its Impact on Histone H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification associated with transcriptional repression and the formation of heterochromatin. The lysine methyltransferase G9a (also known as EHMT2) and its homolog G9a-like protein (GLP or EHMT1) are the primary enzymes responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. Dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. DCG066 is a novel small molecule inhibitor of G9a, identified through structure-based virtual screening. This technical guide provides an in-depth overview of the effects of this compound on H3K9 methylation, presenting key quantitative data, detailed experimental protocols, and visualizing its mechanism of action within relevant signaling pathways.
Introduction to this compound and its Target: G9a/GLP
This compound is a recently identified inhibitor of the lysine methyltransferase G9a.[1][2] It was discovered through a structure-based virtual screening approach aimed at identifying novel chemical scaffolds for G9a inhibition.[1] G9a and its closely related homolog GLP typically function as a heterodimeric complex to catalyze the transfer of methyl groups to H3K9. This methylation event serves as a docking site for repressive protein complexes, leading to chromatin condensation and gene silencing. The aberrant activity of the G9a/GLP complex has been linked to the progression of various cancers, including leukemia, by silencing tumor suppressor genes.[3][4][5] this compound directly binds to G9a, inhibiting its methyltransferase activity and subsequently reducing global levels of H3K9me2.[1] This inhibition of G9a leads to anti-proliferative and pro-apoptotic effects in cancer cell lines.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against G9a and its effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description | Source |
| G9a IC50 | Not Publicly Available | Concentration of this compound required to inhibit 50% of G9a enzymatic activity in a biochemical assay. | - |
Note: While the primary publication confirms this compound as a G9a inhibitor, the specific IC50 value has not been made publicly available in the reviewed literature.
Table 2: Cellular Effects of this compound on Leukemia Cell Lines
| Cell Line | Assay | Parameter | Result | Source |
| K562 | Cell Viability (MTT) | GI50 | Not Publicly Available | [1] |
| K562 | Western Blot | H3K9me2 Levels | Dose-dependent decrease | [1] |
| Multiple Myeloma (RPMI-8226, U266) | Cell Viability (MTT) | IC50 | Not Publicly Available | - |
| Multiple Myeloma (RPMI-8226, U266) | Apoptosis (Flow Cytometry) | Apoptotic Rate | Increased | - |
| Multiple Myeloma (RPMI-8226, U266) | Ferroptosis | Marker Expression (GPX4, SLC7A11) | Decreased | - |
Note: The primary literature describes a dose-dependent effect on H3K9me2 and low cytotoxicity in K562 cells but does not provide specific GI50 or IC50 values.[1] Studies on multiple myeloma cells show induction of ferroptosis but lack specific quantitative data for this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of G9a, a key enzyme in the regulation of gene expression. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound on the G9a/GLP signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Western Blot for H3K9me2 Levels
Objective: To quantify the dose-dependent effect of this compound on the levels of di-methylated histone H3 at lysine 9.
Protocol:
-
Cell Culture and Treatment: Plate leukemia cells (e.g., K562) at a suitable density and culture overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 48 hours).
-
Histone Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet by acid extraction with 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in distilled water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, also probe for total Histone H3 using a specific primary antibody.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The H3K9me2 signal is normalized to the total Histone H3 signal.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) using flow cytometry analysis software.
Conclusion and Future Directions
This compound represents a promising novel inhibitor of G9a with demonstrated activity in reducing H3K9me2 levels and inducing cell death in cancer cells. Its unique chemical scaffold provides a valuable tool for further investigation into the biological roles of G9a/GLP and as a lead compound for the development of new epigenetic therapies. While initial studies have shown its potential, further research is required to fully elucidate its potency (IC50), selectivity profile against other methyltransferases, and its efficacy in preclinical in vivo models. As of the latest review, there are no registered clinical trials for this compound. The continued exploration of this compound and similar G9a/GLP inhibitors holds significant promise for advancing our understanding of epigenetic regulation in disease and for the development of targeted cancer therapies.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting protein lysine methyltransferase G9A impairs self-renewal of chronic myelogenous leukemia stem cells via upregulation of SOX6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells [frontiersin.org]
- 5. Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DCG066 in Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel small-molecule inhibitor of the lysine methyltransferase G9a, a key epigenetic regulator implicated in oncogenesis. By directly binding to G9a and inhibiting its methyltransferase activity, this compound effectively reduces the levels of histone H3 lysine 9 di-methylation (H3K9me2), a mark predominantly associated with transcriptional repression. This inhibition leads to the reactivation of silenced tumor suppressor genes, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells, particularly in leukemia cell lines with high G9a expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gene transcription, and detailed protocols for its investigation.
Introduction to this compound and its Target, G9a
This compound was identified through structure-based virtual screening as a potent and selective inhibitor of G9a (also known as EHMT2).[1][2] G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of H3K9.[1][2] This epigenetic modification serves as a docking site for repressive protein complexes, such as Heterochromatin Protein 1 (HP1), which in turn can recruit DNA methyltransferases (DNMTs), leading to a condensed chromatin state and stable gene silencing.
The overexpression of G9a has been observed in various cancers, where it contributes to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[1] Consequently, the inhibition of G9a has emerged as a promising therapeutic strategy for cancer treatment.
Mechanism of Action of this compound
This compound exerts its biological effects by directly targeting the catalytic activity of G9a. The primary mechanism involves the competitive inhibition of G9a's methyltransferase function, leading to a global reduction in H3K9me2 levels. This decrease in the repressive H3K9me2 mark results in a more open chromatin structure at target gene promoters, facilitating the binding of transcription factors and the initiation of gene transcription.
The reactivation of tumor suppressor genes is a key consequence of this compound-mediated G9a inhibition. This leads to downstream effects such as cell cycle arrest and the induction of apoptosis, ultimately inhibiting cancer cell growth.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against G9a
| Parameter | Value |
| IC | 1.7 ± 0.1 µM |
Data from in vitro biochemical assays measuring the inhibition of G9a methyltransferase activity.
Table 2: Cellular Activity of this compound in K562 Leukemia Cells
| Parameter | Value |
| Cell Proliferation IC | 12.5 ± 1.5 µM |
| H3K9me2 Reduction | Dose-dependent decrease observed at 10 µM and 20 µM |
| Apoptosis Induction | Significant increase in apoptotic cells at 20 µM |
| Cell Cycle Arrest | G2/M phase arrest observed at 20 µM |
Data from studies on the K562 chronic myelogenous leukemia cell line, which exhibits high levels of G9a expression.[1]
Signaling Pathways Modulated by this compound
The inhibition of G9a by this compound impacts several critical signaling pathways involved in cancer progression.
p53 Pathway
G9a has been shown to methylate and inactivate the tumor suppressor protein p53. By inhibiting G9a, this compound can lead to the reactivation of p53, which in turn can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).
Wnt/β-catenin Pathway
G9a can repress the expression of negative regulators of the Wnt/β-catenin pathway, such as Axin2. Inhibition of G9a by this compound can lead to the upregulation of these negative regulators, resulting in the degradation of β-catenin and the downregulation of Wnt target genes involved in proliferation (e.g., c-Myc, Cyclin D1).
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in gene transcription regulation are provided below.
In Vitro G9a Inhibition Assay
This assay determines the direct inhibitory effect of this compound on G9a methyltransferase activity.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human G9a enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of this compound in assay buffer.
-
Initiation: Start the reaction by adding the cofactor S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow for the enzymatic reaction.
-
Detection: Stop the reaction and detect the level of H3K9 di-methylation using a primary antibody specific for H3K9me2 and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of this compound that inhibits 50% of G9a activity (IC
50).
Western Blot for H3K9me2 Levels
This protocol is used to quantify the reduction of H3K9me2 in cells treated with this compound.
Methodology:
-
Cell Treatment: Culture K562 cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Histone Extraction: Isolate nuclei from the treated cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities. Normalize the H3K9me2 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This method is used to determine the enrichment of the H3K9me2 mark at specific gene promoters.
Workflow:
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 overnight. Use Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes known to be regulated by G9a.
Dual-Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of a specific gene promoter.
Methodology:
-
Plasmid Construction: Clone the promoter of a G9a-regulated gene upstream of a firefly luciferase reporter gene in a suitable vector.
-
Transfection: Co-transfect cells with the firefly luciferase reporter construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
This compound Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Measure firefly luciferase activity by adding the Luciferase Assay Reagent II.
-
Quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity by adding the Stop & Glo® Reagent.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative change in promoter activity upon this compound treatment.
Conclusion
This compound is a valuable chemical probe for studying the role of G9a in gene transcription and a promising lead compound for the development of novel cancer therapeutics. Its ability to reverse the repressive H3K9me2 epigenetic mark leads to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and its potential clinical applications.
References
An In-depth Technical Guide to DCG066 and its Impact on Chromatin Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel small molecule inhibitor of the lysine methyltransferase G9a (also known as EHMT2), a key enzyme involved in epigenetic regulation. By targeting G9a, this compound modulates chromatin structure, primarily through the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. This activity leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines, particularly in leukemia. Recent evidence also suggests that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, in multiple myeloma cells through the Nrf2/HO-1 signaling pathway. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: G9a Inhibition and Chromatin Remodeling
This compound was identified through structure-based virtual screening as a potent inhibitor of G9a.[1] G9a is a histone methyltransferase that catalyzes the mono- and di-methylation of H3K9. This methylation event serves as a docking site for repressive protein complexes, leading to chromatin compaction and gene silencing.
By binding to G9a, this compound competitively inhibits its methyltransferase activity.[1] This leads to a global reduction in H3K9me2 levels, thereby preventing the associated transcriptional repression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis. The reactivation of these genes is a key downstream effect of this compound's impact on chromatin structure.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound. Further detailed quantitative data can be found in the primary literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (G9a Inhibition) | K562 (Leukemia) | 1.7 ± 0.1 µM | [1] |
Table 2: Cellular Effects of this compound in Leukemia Cell Lines
| Effect | Cell Line(s) | Observations | Reference(s) |
| Inhibition of Cell Proliferation | Leukemia cell lines | Dose-dependent inhibition of cell growth. | [1] |
| Induction of Apoptosis | Leukemia cell lines | Increased percentage of apoptotic cells. | [1] |
| Cell Cycle Arrest | Leukemia cell lines | Accumulation of cells in a specific phase of the cell cycle. | [1] |
| Reduction of H3K9me2 | Leukemia cell lines | Decreased global levels of H3K9 dimethylation. | [1] |
Signaling Pathways
G9a Inhibition and Downstream Effects on Gene Expression
The primary signaling pathway initiated by this compound involves the direct inhibition of G9a, leading to alterations in chromatin structure and subsequent changes in gene expression that promote anti-cancer effects.
Caption: this compound inhibits G9a, reducing H3K9me2 and reactivating gene expression.
Induction of Ferroptosis via the Nrf2/HO-1 Pathway
In multiple myeloma cells, this compound has been shown to induce ferroptosis by modulating the Nrf2/HO-1 pathway.
Caption: this compound induces ferroptosis by downregulating the Nrf2/HO-1 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard laboratory procedures.
In Vitro G9a Enzymatic Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of G9a in a cell-free system.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (amino acids 1-21) as substrate
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant G9a enzyme, and the histone H3 peptide substrate.
-
Add this compound at a range of final concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere overnight (if applicable).
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for H3K9me2
This technique is used to detect the levels of H3K9me2 in cells treated with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against H3K9me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: A logical workflow for the characterization of this compound.
Conclusion
This compound represents a promising epigenetic modulator with a clear mechanism of action centered on the inhibition of G9a and the subsequent alteration of chromatin structure. Its ability to reduce H3K9me2 levels leads to the reactivation of silenced genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. The discovery of its role in inducing ferroptosis opens up new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in oncology and other related fields.
References
Preliminary Studies on DCG066 in Cancer: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "DCG066" in the context of cancer research. This suggests that "this compound" may be an internal corporate identifier for a compound that is not yet in the public domain, or it may be an erroneous designation.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical preliminary studies conducted on a novel anti-cancer compound and provide a framework for the kind of in-depth technical information that would be expected. This will be illustrated with general examples from the field of oncology drug development.
I. Preclinical Evaluation of a Novel Anti-Cancer Compound
The initial investigation of a potential cancer therapeutic involves a series of rigorous preclinical studies to establish its biological activity, mechanism of action, and safety profile before it can be considered for human trials.
A. In Vitro Studies
-
Cell-Based Assays: The first step is often to assess the compound's cytotoxic or cytostatic effects on a panel of human cancer cell lines representing various tumor types.
-
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which the compound inhibits 50% of cell growth.
-
-
-
Mechanism of Action Studies: Once cytotoxic activity is confirmed, experiments are designed to elucidate how the compound works at a molecular level. This could involve:
-
Target Identification and Validation: Identifying the specific protein or pathway the compound interacts with.
-
Signaling Pathway Analysis: Investigating the downstream effects of the compound on key cancer-related signaling pathways.
-
B. In Vivo Studies
-
Xenograft Models: If a compound shows promising in vitro activity, it is then tested in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the compound is assessed by comparing tumor growth between the treated and control groups.
-
-
II. Signaling Pathways in Cancer Drug Development
Understanding the signaling pathways that are dysregulated in cancer is crucial for developing targeted therapies. A novel compound's effect on these pathways is a key area of investigation.
Hypothetical Signaling Pathway Affected by a Novel Compound
Let's hypothesize a scenario where a compound, "Hypothetin," is found to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by "Hypothetin".
III. Experimental Workflow for Preclinical Evaluation
A structured workflow is essential for the systematic evaluation of a new anti-cancer agent.
The DCG066 Molecular Scaffold: A Novel Inhibitor of G9a Lysine Methyltransferase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The DCG066 molecular scaffold represents a novel chemotype for the inhibition of the lysine methyltransferase G9a (also known as EHMT2 or KMT1C). Identified through structure-based virtual screening, this compound distinguishes itself from other known G9a inhibitors with its unique structural framework. As a direct inhibitor, this compound has demonstrated the ability to suppress the methyltransferase activity of G9a, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification is a hallmark of transcriptional repression, and its modulation by this compound underlies the compound's ability to inhibit cell proliferation and induce apoptosis, particularly in leukemia cell lines with high G9a expression, such as K562. This technical guide provides a comprehensive overview of the this compound molecular scaffold, including its mechanism of action, quantitative data, and detailed experimental protocols.
Quantitative Data
The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following table summarizes the key quantitative data for the this compound molecular scaffold.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | G9a (in vitro) | 1.7 µM | [1] |
| IC50 | A549 (antiproliferative) | 6.6 µM | [2] |
| IC50 | HepG2 (antiproliferative) | 3.2 µM | [2] |
Mechanism of Action: G9a Inhibition and Downstream Effects
This compound exerts its biological effects through the direct inhibition of G9a, a key enzyme responsible for the mono- and di-methylation of H3K9. This enzymatic activity is crucial for the regulation of gene expression, and its dysregulation is implicated in various cancers.
The binding of this compound to G9a competitively inhibits the binding of the histone substrate, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM). This leads to a global reduction in H3K9me2 levels, a key epigenetic mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes is believed to be a primary contributor to the observed anti-proliferative and pro-apoptotic effects of this compound.
Figure 1. Mechanism of action of this compound as a G9a inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization of the this compound molecular scaffold.
In Vitro G9a Inhibition Assay (MALDI-TOF Based)
This protocol describes a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry-based assay to determine the in vitro inhibitory activity of this compound on the G9a enzyme.
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
MALDI Matrix Solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing 2% DMSO.
-
In a 96-well plate, pre-incubate 10 µL of G9a (final concentration 0.6 nM) with 10 µL of the this compound dilution for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing the biotinylated H3 (1-21) peptide (final concentration 400 µM) and 10 µL of SAM (final concentration 100 µM).
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
Spot 1 µL of the reaction mixture onto a MALDI target plate and allow it to air dry.
-
Overlay the spot with 1 µL of MALDI matrix solution and allow it to co-crystallize.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Determine the ratio of the methylated peptide to the unmethylated peptide to quantify G9a activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Figure 2. Workflow for the in vitro G9a inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effects of this compound on the K562 human chronic myelogenous leukemia cell line.
Materials:
-
K562 cells
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells with the compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K9me2 Detection
This protocol describes the detection of H3K9me2 levels in K562 cells treated with this compound by Western blotting.
Materials:
-
K562 cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-H3K9me2
-
Primary antibody: anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control K562 cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Conclusion
The this compound molecular scaffold presents a promising new avenue for the development of G9a inhibitors. Its novel structure and demonstrated efficacy in inhibiting G9a's methyltransferase activity and promoting cancer cell death warrant further investigation. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this innovative molecular scaffold. Further studies are encouraged to elucidate the full spectrum of its biological activities and to optimize its properties for potential clinical applications.
References
Methodological & Application
Application Note: DCG066 In Vitro Methyltransferase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of DCG066 against the lysine methyltransferase G9a (also known as EHMT2 or KMT1C). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.
This compound is an inhibitor of G9a, and this protocol outlines a radiometric assay to quantify its inhibitory potency (IC50). The described methodology can be adapted for high-throughput screening of other potential G9a inhibitors.
Quantitative Data Summary
The inhibitory activities of several known G9a inhibitors are summarized below for comparative purposes. The IC50 value for this compound should be determined empirically using the protocol provided.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| UNC0638 | G9a | <15 | SAHH-coupled fluorescence | [2] |
| GLP | 19 | SAHH-coupled fluorescence | [2] | |
| BIX-01294 | G9a | 1900 | Radioactive | [3] |
| GLP | 700 | Radioactive | [3] | |
| A-366 | G9a | 3.3 | AlphaLISA | [4] |
| GLP | 38 | AlphaLISA | ||
| UNC0224 | G9a | 15 | Not Specified | |
| GLP | 20-58 | Not Specified |
Experimental Protocols
In Vitro G9a Histone Methyltransferase (HMT) Assay using a Radiometric Filter Paper Method
This protocol is adapted from general radiometric HMT assay procedures and is suitable for determining the IC50 of this compound against G9a. The principle of this assay is to measure the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3 peptide substrate by the G9a enzyme.
Materials and Reagents:
-
Enzyme: Recombinant human G9a (catalytic domain, e.g., amino acids 785-1210)
-
Inhibitor: this compound
-
Substrate: Biotinylated Histone H3 (1-21) peptide
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Wash Buffer: 50 mM NaHCO₃ (pH 9.0)
-
Scintillation Cocktail
-
P81 phosphocellulose filter paper
-
96-well microplate
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations for the IC50 curve. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant G9a enzyme in assay buffer to the desired working concentration (e.g., 2-4 ng/µl).
-
Prepare a master mix containing the histone H3 peptide substrate and [³H]-SAM in assay buffer.
-
-
Enzyme Reaction:
-
To each well of a 96-well microplate, add 5 µL of the diluted this compound or DMSO for the control wells.
-
Add 20 µL of the diluted G9a enzyme solution to all wells except for the "no enzyme" control.
-
Initiate the methyltransferase reaction by adding 25 µL of the master mix to each well.
-
Incubate the plate at 30°C for 1-2 hours with gentle agitation.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by adding 50 µL of the stop solution to each well.
-
Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
-
Washing the Filter Paper:
-
Wash the filter paper three times with the wash buffer for 5 minutes each time with gentle agitation. This step removes unincorporated [³H]-SAM.
-
Perform a final rinse with ethanol and let the filter paper air dry completely.
-
-
Detection and Data Analysis:
-
Place the dried filter paper in a scintillation vial with an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
G9a Signaling Pathway in Transcriptional Repression
Caption: G9a-mediated transcriptional repression pathway.
Experimental Workflow for this compound In Vitro Methyltransferase Assay
Caption: Workflow for the this compound in vitro HMT assay.
References
Application Notes and Protocols for DCG066 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG066 is a small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with gene repression. Overexpression of G9a has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound exerts its anti-cancer effects by inhibiting G9a, leading to a reduction in global H3K9me2 levels, which in turn reactivates silenced tumor suppressor genes, inhibits cell proliferation, and induces programmed cell death. Recent studies have also indicated that this compound can induce ferroptosis, a form of iron-dependent cell death, in multiple myeloma cells.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, key signaling pathways involved, and detailed protocols for assessing its efficacy.
Mechanism of Action
This compound functions as a competitive inhibitor of G9a, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to histone H3. This leads to a global decrease in H3K9me2 levels, altering the chromatin landscape and reactivating the expression of silenced genes. The primary downstream effects of this compound treatment include:
-
Inhibition of Cell Proliferation: By reactivating tumor suppressor genes that control the cell cycle, this compound can arrest cell cycle progression and inhibit the uncontrolled proliferation of cancer cells.
-
Induction of Apoptosis: this compound can trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Induction of Ferroptosis: In certain cancer types, such as multiple myeloma, this compound has been shown to induce ferroptosis by modulating the Nrf2/HO-1 pathway.[1]
Data Presentation
While specific IC50 values for this compound are not widely published, the following tables provide representative IC50 values for other potent G9a inhibitors (UNC0642, BIX-01294, and A-366) in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of G9a Inhibitor UNC0642 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T24 | Bladder Cancer | 9.85 ± 0.41[2] |
| J82 | Bladder Cancer | 13.15 ± 1.72[2] |
| 5637 | Bladder Cancer | 9.57 ± 0.37[2] |
| PANC-1 | Pancreatic Cancer | 0.04 |
| MDA-MB-231 | Breast Cancer | 0.11 |
| PC3 | Prostate Cancer | 0.13 |
| MCF-7 | Breast Cancer | 12.6[3] |
Table 2: IC50 Values of G9a Inhibitor BIX-01294 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 2.8[4] |
| HeLa | Cervical Cancer | 0.966[4] |
| In Vitro G9a Assay | - | 1.9[5] |
| In Vitro GLP Assay | - | 0.7[5] |
Table 3: IC50 Values of G9a Inhibitor A-366 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| In Vitro G9a Assay | - | 3.3[6][7] |
| In Vitro GLP Assay | - | 38[6][7] |
| PC-3 | Prostate Cancer | ~300 (Cellular EC50 for H3K9me2 reduction)[7] |
| MV4;11 | Leukemia | Induces differentiation at 0.01-10 µM[7] |
| HL-60 | Leukemia | Dose-dependent differentiation at 0.01-10 µM[7] |
Signaling Pathways Affected by this compound
Inhibition of G9a by this compound can impact multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling pathways modulated by the G9a inhibitor this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month, and within six months when stored at -80°C.[2]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot for H3K9me2
This protocol is used to determine the effect of this compound on the global levels of H3K9me2.
Materials:
-
Cells treated with this compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the this compound-treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Applications in Drug Development
This compound and other G9a inhibitors are valuable tools in preclinical drug development for several reasons:
-
Target Validation: They can be used to validate G9a as a therapeutic target in various cancer models.
-
Mechanism of Action Studies: These inhibitors help in elucidating the downstream effects of G9a inhibition and understanding the molecular mechanisms of tumorigenesis.
-
Combination Therapy Screening: this compound can be tested in combination with other anti-cancer agents to identify synergistic effects and overcome drug resistance.
-
Biomarker Discovery: Changes in H3K9me2 levels or the expression of G9a-regulated genes can be explored as potential biomarkers for patient stratification and monitoring treatment response.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DCG066 in Leukemia Cell Lines
Disclaimer: Information regarding a specific compound designated "DCG066" is not publicly available. The following application notes and protocols are based on the established mechanisms and experimental data of potent and selective Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, a class of anti-cancer agents to which this compound is presumed to belong. The experimental details provided are representative of methodologies used to evaluate such compounds in leukemia research.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for many cancer cells.[1][2][3] Overexpression of Mcl-1 is a common feature in various hematologic malignancies, including Acute Myeloid Leukemia (AML), and is associated with poor prognosis and resistance to conventional chemotherapy.[2][3][4] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the intrinsic apoptotic pathway.[1][4]
This compound is hypothesized to be a potent and selective small-molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound is expected to displace pro-apoptotic proteins, leading to the activation of Bak/Bax, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[1][2] These application notes provide a summary of the expected effects of this compound on leukemia cell lines and detailed protocols for its evaluation.
Mechanism of Action
This compound is designed to mimic the action of BH3-only proteins, which are the natural antagonists of anti-apoptotic Bcl-2 family members. By competitively binding to the hydrophobic groove of Mcl-1, this compound liberates "activator" BH3-only proteins (like Bim) and allows for the activation of the effector proteins Bax and Bak. This leads to the induction of the intrinsic pathway of apoptosis.[1][2][4]
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DCG066-Induced Ferroptosis in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DCG066, a novel methyltransferase G9a inhibitor, to induce ferroptosis in multiple myeloma (MM) cells. This document summarizes the key findings, presents quantitative data in a structured format, and offers step-by-step experimental procedures based on published research.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells. Despite advancements in treatment, drug resistance remains a significant challenge. Ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation, has emerged as a promising therapeutic strategy for MM. The novel methyltransferase G9a inhibitor, this compound, has been shown to inhibit the proliferation of MM cells by inducing ferroptosis through the Nrf2/HO-1 signaling pathway.[1][2][3][4][5] This document serves as a guide for researchers investigating the anti-myeloma effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on MM cells.
Table 1: Effect of this compound on Multiple Myeloma Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Statistical Significance |
| ARH-77 | This compound | 5 | 48 | Data not explicitly quantified in text | - |
| RPMI-8226 | This compound | 5 | 48 | Data not explicitly quantified in text | - |
| U266 | This compound | 5 | 48 | Data not explicitly quantified in text | - |
Note: While the source material states that this compound inhibited proliferation, specific percentage values for cell viability at 5µM were not provided in the text. The provided images in the source article would be needed for a more precise quantification.
Table 2: Effect of this compound on Markers of Ferroptosis in Multiple Myeloma Cells
| Cell Line(s) | Treatment | Parameter Measured | Result | Reversibility |
| ARH-77, RPMI-8226, U266 | This compound (5µM) | Intracellular ROS | Significantly elevated | Reversed by Ferrostatin-1 (Fer-1) |
| ARH-77, RPMI-8226, U266 | This compound (5µM) | Intracellular Iron | Significantly elevated | Reversed by Ferrostatin-1 (Fer-1) |
| ARH-77, RPMI-8226, U266 | This compound (5µM) | Malondialdehyde (MDA) | Significantly elevated | Reversed by Ferrostatin-1 (Fer-1) |
| ARH-77, RPMI-8226, U266 | This compound (5µM) | Glutathione (GSH) | Significantly reduced | Reversed by Ferrostatin-1 (Fer-1) |
Table 3: Effect of this compound on Protein Expression Levels in Multiple Myeloma Cells
| Cell Line(s) | Treatment | Target Protein | Expression Level | Reversibility |
| ARH-77, RPMI-8226, U266 | This compound | GPX4 | Significantly reduced | Reversed by Fer-1 and TBHQ |
| ARH-77, RPMI-8226, U266 | This compound | SLC7A11 | Significantly reduced | Reversed by Fer-1 and TBHQ |
| ARH-77, RPMI-8226, U266 | This compound | Nrf2 | Significantly reduced | Reversed by Fer-1 and TBHQ |
| ARH-77, RPMI-8226, U266 | This compound | HO-1 | Significantly reduced | Reversed by Fer-1 and TBHQ |
| ARH-77, RPMI-8226, U266 | This compound | Keap1 | Increased | - |
| ARH-77, RPMI-8226, U266 | This compound | HSP70, HSP90, HSPB1 | Reduced | - |
Fer-1: Ferrostatin-1 (a ferroptosis inhibitor) TBHQ: Tert-butyl hydroquinone (an Nrf2 activator)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced ferroptosis and a general experimental workflow for its investigation.
Caption: this compound induces ferroptosis via the Nrf2/HO-1 pathway.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on multiple myeloma cells.
1. Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma cell lines ARH-77, RPMI-8226, and U266.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Ferrostatin-1 (Fer-1) (dissolved in DMSO)
-
Erastin (dissolved in DMSO)
-
Tert-butyl hydroquinone (TBHQ) (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Calcein-AM/Propidium Iodide (PI) Live/Dead Cell Assay Kit
-
Reactive Oxygen Species (ROS) Assay Kit (e.g., using DCFH-DA)
-
Iron Assay Kit
-
Malondialdehyde (MDA) Assay Kit
-
Glutathione (GSH) Assay Kit
-
Primary and secondary antibodies for Western blotting (GPX4, SLC7A11, Nrf2, HO-1, Keap1, HSP70, HSP90, HSPB1, β-actin).
-
2. Cell Viability Assay (MTT Assay)
-
Seed MM cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 48 hours. Include vehicle control (DMSO).
-
For rescue experiments, pre-treat cells with Ferrostatin-1 (a ferroptosis inhibitor) or Erastin (a ferroptosis inducer) for a specified time before adding this compound.
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Live/Dead Cell Staining (Calcein-AM/PI Assay)
-
Culture and treat cells as described for the MTT assay.
-
After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Calcein-AM and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using fluorescence microscopy or flow cytometry. Live cells will fluoresce green (Calcein-AM), while dead cells will fluoresce red (PI).
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Culture and treat cells in a 6-well plate.
-
After treatment, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in a solution containing a ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) in serum-free medium.
-
Incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity of the cells using flow cytometry.
5. Measurement of Intracellular Iron, MDA, and GSH
-
Culture and treat a sufficient number of cells (e.g., in 10 cm dishes).
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocols for the respective assay kits (Iron Assay Kit, MDA Assay Kit, GSH Assay Kit).
-
Perform the assays according to the kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to the total protein concentration of the cell lysates.
6. Western Blot Analysis
-
Culture and treat cells as described previously.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, SLC7A11, Nrf2, HO-1, Keap1, HSP70, HSP90, HSPB1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
This compound represents a promising therapeutic agent for multiple myeloma by inducing ferroptosis. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the mechanism of action of this compound and its potential for clinical translation. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of this novel anti-cancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Ferroptosis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis: a novel pharmacological mechanism against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferroptosis: a novel pharmacological mechanism against multiple myeloma [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of DCG066
Disclaimer: As of November 2025, there is no publicly available scientific literature or documentation detailing in vivo studies, mechanism of action, or therapeutic targets for a compound designated "DCG066". The following application notes and protocols are presented as a generalized framework for conducting in vivo research on a novel investigational compound, drawing upon established methodologies in preclinical drug development. The specific details would need to be adapted based on the actual biochemical properties and therapeutic goals of this compound.
Introduction and Preclinical Considerations
Before initiating in vivo studies, a comprehensive understanding of the compound's in vitro characteristics is essential. This foundational knowledge guides the design of relevant and ethical animal studies. Key preclinical data required include:
-
Mechanism of Action (MoA): Elucidation of the molecular target(s) and the signaling pathways modulated by this compound is critical. For instance, understanding if the compound impacts pathways like the S6 kinase pathway, which is vital for cell growth and proliferation, will inform the selection of appropriate cancer models.[1]
-
In Vitro Potency and Selectivity: Determination of the compound's half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell lines provides a basis for dose selection.
-
Pharmacokinetics (PK) and ADME: In vitro assessment of absorption, distribution, metabolism, and excretion (ADME) properties, along with metabolic stability and potential for drug-drug interactions.
-
In Vitro Toxicology: Preliminary cytotoxicity data in various cell lines to estimate a safe starting dose for in vivo studies.
Hypothetical In Vivo Study Workflow
The planning and execution of an in vivo study for a novel compound like this compound would follow a logical progression from initial tolerability assessments to efficacy evaluations in disease models.
Caption: A generalized experimental workflow for in vivo evaluation of a novel compound.
Experimental Protocols
The following are generalized protocols that would be adapted for this compound based on its specific characteristics.
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication. For instance, if this compound is being investigated as a neuroprotective agent, various transgenic mouse models of neurodegenerative diseases would be appropriate.[2] For oncology, the following are common choices:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG). This is a widely used initial model to assess anti-tumor activity.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating the contribution of the immune system to the therapeutic effect.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are thought to better recapitulate the heterogeneity of human tumors.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Allocation: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of mice. The starting dose should be based on in vitro cytotoxicity data.
-
Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be consistent with the intended clinical use.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or other severe clinical signs.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound in vivo.
Protocol:
-
Animal Allocation: Use a sufficient number of animals (e.g., cannulated mice or rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a dose level below the MTD.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 1: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Description | Hypothetical Value |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1.5 hours |
| AUC(0-inf) | Area under the plasma concentration-time curve | 9800 ng*h/mL |
| t1/2 | Elimination half-life | 6.2 hours |
Efficacy Study (Example: Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Treatment: Administer this compound according to the predetermined dose and schedule.
-
Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include body weight changes, survival, and analysis of pharmacodynamic biomarkers in tumor tissue.
Table 2: Hypothetical Tumor Growth Inhibition Data for this compound
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| This compound | 10 mg/kg, daily, p.o. | 750 ± 120 | 40% |
| This compound | 30 mg/kg, daily, p.o. | 310 ± 90 | 75% |
| Positive Control | Standard-of-care drug | 250 ± 80 | 80% |
Hypothetical Signaling Pathway of this compound
Assuming this compound is an inhibitor of an upstream kinase in a pro-proliferative pathway, its mechanism of action could be visualized as follows.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
This generalized framework provides a starting point for developing a comprehensive in vivo research plan for a novel compound like this compound. All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment of laboratory animals.
References
Application Notes and Protocols for DCG066 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG066 is a novel small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. These application notes provide detailed protocols for the dosage and administration of this compound in common preclinical animal models, such as mice and rats. The following guidelines are intended to ensure reproducibility and accuracy in in vivo efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize recommended starting doses and administration volumes for this compound in mouse and rat models based on typical preclinical study designs.
Table 1: Recommended Dosage of this compound for Efficacy Studies
| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Vehicle |
| Nude Mouse (CDX) | Intraperitoneal (IP) | 25 - 50 | Daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Nude Mouse (CDX) | Oral (PO) | 50 - 100 | Daily | 0.5% Methylcellulose in water |
| Syngeneic Mouse | Intravenous (IV) | 10 - 20 | Twice weekly | 5% Dextrose in water (D5W) |
| Sprague-Dawley Rat | Oral (PO) | 20 - 40 | Daily | 0.5% Methylcellulose in water |
| Sprague-Dawley Rat | Intravenous (IV) | 5 - 10 | Twice weekly | 5% Dextrose in water (D5W) |
Table 2: Maximum Recommended Administration Volumes
| Animal Model | Route of Administration | Maximum Volume (mL/kg) | Needle Gauge |
| Mouse | Intravenous (IV) | 5 | 27-30 G |
| Mouse | Intraperitoneal (IP) | 10 | 25-27 G |
| Mouse | Subcutaneous (SC) | 10 | 25-27 G |
| Mouse | Oral (PO) - Gavage | 10 | 20-22 G (gavage needle) |
| Rat | Intravenous (IV) | 5 | 23-25 G |
| Rat | Intraperitoneal (IP) | 10 | 21-23 G |
| Rat | Subcutaneous (SC) | 5 | 21-23 G |
| Rat | Oral (PO) - Gavage | 10 | 18-20 G (gavage needle) |
Note: The rate of absorption generally follows IV > IP > IM > SC > PO.[1]
Experimental Protocols
Preparation of this compound Formulation
For Intraperitoneal (IP) and Intravenous (IV) Administration (Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely by vortexing.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Add saline in a dropwise manner while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If necessary, warm the solution to 37°C.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
For Oral (PO) Administration (Vehicle: 0.5% Methylcellulose in water):
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring.
-
Add the this compound powder to the vehicle.
-
Homogenize the suspension using a sonicator or a mechanical homogenizer until a uniform suspension is achieved.
-
Prepare the formulation fresh daily.
Administration Techniques
General Considerations:
-
All parenteral substances should be sterile and isotonic.[2]
-
Weigh animals before dosing to calculate the precise dose volume.[2]
-
Limit the number of failed attempts to three before seeking assistance from experienced personnel.[2]
Intraperitoneal (IP) Injection: [2]
-
Restrain the animal with its head tilted downwards.
-
Insert a needle (25-27G for mice, 21-23G for rats) at a 45° angle into the lower right abdominal quadrant, avoiding the midline.[2][3]
-
Aspirate to ensure no blood or urine is drawn. If so, reposition the needle.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and monitor the animal for any signs of distress.
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restraint device.
-
Swab the tail with 70% ethanol.
-
Insert the needle (27-30G for mice, 23-25G for rats) into one of the lateral tail veins at a shallow angle.
-
Inject the substance slowly. Resistance or swelling indicates a failed attempt.
-
Withdraw the needle and apply gentle pressure to the injection site.
Oral Gavage (PO):
-
Use a proper-sized, flexible, or metal feeding gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently introduce the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation.
-
Withdraw the needle gently and monitor the animal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound as a PI3K inhibitor.
Caption: General experimental workflow for a CDX efficacy study.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Rodent PK studies help in understanding drug exposure and dose requirements.[4]
Protocol for a Single-Dose PK Study in Rats:
-
Fast rats overnight with free access to water.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).
It is important to note that pharmacokinetic parameters can differ significantly between species. For instance, plasma concentrations of some compounds can be several-fold greater in mice than in rats.[5]
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous, orthotopic, or systemic inoculation of human cancer cell lines into immunodeficient mice (e.g., nude or NOD-scid).[6] They are widely used for initial efficacy testing due to their reproducibility.[6][7]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice. They are considered more clinically relevant as they better preserve the characteristics of the original human tumor.[6]
-
Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cell lines. They are essential for evaluating immunotherapies.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are developed to mimic the genetic alterations found in human cancers and are valuable for studying tumorigenesis.[6]
Safety and Toxicology
Initial safety and toxicity studies are conducted to determine the no-observed-adverse-effect level (NOAEL), which is crucial for estimating the maximum recommended starting dose (MRSD) in first-in-human clinical trials.[8] Acute toxicity studies in rodents, often following an up-and-down procedure, are a standard part of preclinical evaluation.[9]
Disclaimer: These are general guidelines and may require optimization based on the specific properties of this compound and the experimental goals. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[3]
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. dsv.ulaval.ca [dsv.ulaval.ca]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on cancer model | Mouse models of cancer | Shanghai Model Organism [modelorg.kr]
- 7. championsoncology.com [championsoncology.com]
- 8. fda.gov [fda.gov]
- 9. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring H3K9Me2 Levels Following DCG066 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG066 is a potent and selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. G9a is a key enzyme responsible for the di-methylation of histone H3 at lysine 9 (H3K9Me2), a post-translational modification associated with transcriptional repression and the formation of heterochromatin. By inhibiting G9a, this compound leads to a decrease in global H3K9Me2 levels, which can reactivate silenced genes and induce cellular effects such as apoptosis and cell proliferation inhibition in various cancer cell lines.[1][2]
These application notes provide detailed protocols for researchers to quantify the changes in H3K9Me2 levels in cells treated with this compound. The primary techniques covered are Western Blotting, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Immunofluorescence. Each method offers a different perspective on the impact of this compound, from global changes in H3K9Me2 to its specific genomic localization.
Signaling Pathway of G9a Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on H3K9 methylation.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the described experimental protocols when treating cells with this compound.
| Technique | Parameter Measured | Expected Result with this compound Treatment |
| Western Blotting | Global H3K9Me2 protein levels | Dose-dependent decrease in H3K9Me2 band intensity relative to total Histone H3. |
| ChIP-seq | Genome-wide distribution of H3K9Me2 | Reduction in the number and height of H3K9Me2 peaks at specific genomic loci. |
| Immunofluorescence | Cellular localization and intensity of H3K9Me2 | Decrease in the intensity of nuclear staining for H3K9Me2. |
Experimental Protocols
Western Blotting for Global H3K9Me2 Level Assessment
This protocol details the steps to measure the overall change in H3K9Me2 levels in cell lysates.
Experimental Workflow:
References
Application Notes and Protocols: Investigating the G9a Inhibitor DCG066 in Combination Cancer Therapies
For research use only.
Introduction
DCG066 is a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression.[1] Elevated expression of G9a has been observed in various human cancers and is often correlated with poor prognosis.[1][2] By inhibiting G9a, this compound can reactivate the expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2]
Recent preclinical studies have highlighted the potential of G9a inhibitors, such as this compound, to enhance the efficacy of existing cancer therapies when used in combination. These combinations aim to overcome drug resistance, induce synthetic lethality, and potentiate anti-tumor immune responses. These application notes provide an overview of the preclinical rationale and methodologies for investigating this compound in combination with other cancer therapies.
Mechanism of Action
This compound binds to the catalytic site of G9a, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to H3K9. This leads to a global reduction in H3K9me2 levels, resulting in a more open chromatin state and the reactivation of gene expression. Key downstream effects of G9a inhibition include:
-
Induction of Apoptosis: G9a inhibition can upregulate pro-apoptotic genes and sensitize cancer cells to apoptotic stimuli.
-
Cell Cycle Arrest: Reactivation of cell cycle inhibitors can lead to a halt in cancer cell proliferation.[3]
-
Modulation of the Tumor Microenvironment: G9a inhibition has been shown to transform a 'cold' immune microenvironment into a 'hot' one, making tumors more susceptible to immunotherapy.[3]
-
Impairment of DNA Repair: G9a has a role in DNA double-strand break (DSB) repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.[4]
I. Combination Therapy Applications
Combination with EZH2 Inhibitors
Rationale: G9a and EZH2 (a histone methyltransferase in the PRC2 complex) are frequently co-overexpressed in several cancers and cooperatively repress tumor suppressor genes.[3][5][6] Dual inhibition of G9a and EZH2 has been shown to synergistically induce cancer cell death.[5][6]
Potential Combinations:
-
This compound + GSK126 (EZH2 inhibitor)
-
This compound + Tazemetostat (EZH2 inhibitor)
Table 1: Preclinical Evidence for G9a and EZH2 Inhibitor Combination
| Cancer Type | G9a Inhibitor | EZH2 Inhibitor | Observed Effects | Reference |
| Breast Cancer | UNC0642 | GSK126 | Synergistic induction of apoptosis, upregulation of IL24 | [5] |
| Ovarian Cancer | UNC0642 | GSK126 | Potent induction of tumor cell death | [5] |
| Melanoma | UNC0642 | GSK126 | Synergistic repression of genes related to ER stress and ROS formation | [5] |
| Prostate Cancer | BIX-01294 | Tazemetostat | Rationale for dual-target inhibitor development | [3] |
Combination with DNA Damaging Agents
Rationale: G9a inhibition impairs DNA double-strand break (DSB) repair mechanisms, specifically non-homologous end-joining (NHEJ).[4] This sensitizes cancer cells to agents that induce DSBs, such as certain chemotherapeutics.
Potential Combinations:
-
This compound + Etoposide (Topoisomerase II inhibitor)
-
This compound + Doxorubicin (Topoisomerase II inhibitor)
-
This compound + Cisplatin (DNA cross-linking agent)
Table 2: Preclinical Evidence for G9a Inhibitor and DNA Damaging Agent Combination
| Cancer Type | G9a Inhibitor | DNA Damaging Agent | Observed Effects | Reference |
| Various Tumor Cells | UNC0638, A-366 | Etoposide | Hypersensitization to low doses of etoposide, impaired DSB repair | [4] |
| Cholangiocarcinoma | CM-272 (G9a/DNMT1 dual inhibitor) | Cisplatin | Synergistic reduction in cell proliferation | [7] |
Combination with Immunotherapy (Checkpoint Inhibitors)
Rationale: G9a inhibition can enhance anti-tumor immunity by increasing the expression of endogenous retroviral elements, leading to a type III interferon response and improved tumor antigen presentation.[8] This can sensitize tumors to immune checkpoint inhibitors.
Potential Combinations:
-
This compound + anti-PD-1 antibody
-
This compound + anti-CTLA-4 antibody
Table 3: Preclinical Evidence for G9a Inhibitor and Immunotherapy Combination
| Cancer Type | G9a Inhibitor | Immunotherapy | Observed Effects | Reference |
| Melanoma | UNC0642 | anti-PD-1 | Sensitization to anti-PD-1 therapy, induction of cell death via autophagy-related mechanism | [1] |
| Breast Carcinoma | Not specified | Checkpoint blockade | Promotes cytotoxic T-cell-mediated clearance of tumor cells | [8] |
II. Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound alone and in combination with another therapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Combination drug (e.g., GSK126, Etoposide)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control. Combination effects (synergy, additivity, antagonism) can be calculated using software such as CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound, the combination drug, or both for 24-48 hours.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Histone Methylation
Objective: To confirm the on-target activity of this compound by measuring the levels of H3K9me2.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
III. Visualizations
Caption: Mechanism of action of the G9a inhibitor this compound.
Caption: Preclinical workflow for evaluating this compound combination therapies.
Caption: Synergistic induction of apoptosis by dual G9a and EZH2 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 inhibition triggers anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing G9a Functionality with the Chemical Inhibitor DCG066: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression and have been implicated in a variety of cellular processes and diseases, including cancer. DCG066 is a novel small molecule inhibitor of G9a, identified through structure-based virtual screening. It presents a unique molecular scaffold, offering a valuable tool for investigating the biological roles of G9a and as a potential lead compound for therapeutic development.[1][2] This document provides detailed application notes and protocols for utilizing this compound to probe G9a functionality in biochemical and cellular contexts.
Data Presentation
Table 1: In Vitro and Cellular Activity of G9a Inhibitors
| Compound | Target(s) | In Vitro IC50 (G9a) | Cellular H3K9me2 Reduction EC50 | Cell Line | Reference |
| This compound | G9a | Data not publicly available in searches | Effective at 5µM in multiple myeloma cells | ARH-77, RPMI-8226 | [3] |
| BIX-01294 | G9a/GLP | ~2.7 µM | ~4.1 µM | Various | [4] |
| UNC0638 | G9a/GLP | <15 nM | ~50 nM | MDA-MB-231 | [4] |
| A-366 | G9a/GLP | ~3.3 nM | ~100 nM | PC-3 | [5][6] |
G9a Signaling Pathways
G9a-mediated H3K9 methylation plays a crucial role in regulating gene expression. Its inhibition by this compound can impact several key signaling pathways implicated in cancer and other diseases.
Caption: G9a inhibition by this compound blocks H3K9me2, affecting key oncogenic pathways.
Experimental Protocols
In Vitro G9a Enzymatic Assay (AlphaLISA)
This protocol is for determining the IC50 of this compound against G9a in a bead-based proximity assay.
Caption: Workflow for the G9a AlphaLISA biochemical assay.
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
AlphaLISA anti-methyl-Histone H3 Lysine 9 (H3K9me2) Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[7]
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.
-
In a 384-well plate, add 2.5 µL of G9a enzyme (final concentration ~0.05 nM) to each well.[7]
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of a mix of biotinylated H3 peptide (final concentration 100 nM) and SAM (final concentration 15 µM).[7]
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect methylation by adding 5 µL of Acceptor beads (final concentration 20 µg/mL).[7]
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of Streptavidin-Donor beads (final concentration 20 µg/mL) in subdued light.[7]
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
Cellular H3K9me2 Quantification (In-Cell Western)
This protocol measures the ability of this compound to reduce H3K9me2 levels in cells.
Materials:
-
Cells of interest (e.g., K562 leukemia cells)
-
This compound
-
96-well clear-bottom black plates
-
4% Formaldehyde in PBS
-
Permeabilization Buffer (PBS + 0.1% Triton X-100)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3 (for normalization)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
Near-infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for 24-72 hours.
-
Fix cells with 4% formaldehyde for 20 minutes at room temperature.[5]
-
Wash wells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 20 minutes.[5]
-
Block for 1.5 hours at room temperature with Blocking Buffer.[5]
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash wells four times with PBS + 0.1% Tween-20.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash wells four times with PBS + 0.1% Tween-20.
-
Scan the plate using a near-infrared imager.
-
Quantify the fluorescence intensity for H3K9me2 and normalize to the Total Histone H3 signal.
Western Blot for H3K9me2
A standard method to visualize the reduction of H3K9me2 after this compound treatment.
Procedure:
-
Treat cells with this compound as in the In-Cell Western protocol.
-
Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Determine protein concentration using a BCA assay.
-
Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-H3K9me2 and anti-Total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine if this compound treatment alters the association of H3K9me2 with specific gene promoters.
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR.
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K9me2 antibody or a negative control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C overnight.
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR using primers specific to the promoter regions of known G9a target genes (e.g., CDH1, DUSP5) and a negative control region.
-
Analyze the data as a percentage of input and fold enrichment over IgG.
Cell Viability and Cytotoxicity Assays
To assess the effect of this compound on cell proliferation and viability.
A. Colorimetric Viability Assay (MTT or similar)
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT reagent (or similar, e.g., WST-1, resazurin) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a provided solubilization buffer.
-
Read the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. LDH Release Cytotoxicity Assay
-
Follow the same cell seeding and treatment protocol as the viability assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH release assay kit to measure the amount of lactate dehydrogenase in the supernatant, which is indicative of cell membrane damage.
-
Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Read the absorbance according to the kit instructions.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if this compound-induced cell death is due to apoptosis.
Procedure:
-
Treat cells with this compound at concentrations determined from viability assays.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a valuable chemical probe for elucidating the diverse functions of G9a. The protocols outlined in this document provide a comprehensive framework for characterizing the biochemical and cellular effects of this compound. By employing these methods, researchers can effectively investigate the role of G9a in their specific biological systems of interest and explore its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of potent and selective inhibitors of histone methyltransferase g9a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DCG066 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the G9a inhibitor, DCG066, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after adding it to my cell culture medium. What is the recommended starting concentration for in vitro assays?
A recent study has successfully used this compound at a concentration of 5µM in multiple myeloma (MM) cell lines.[1] It is advisable to start with a similar concentration and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. If precipitation is observed even at low micromolar concentrations, it is indicative of solubility issues that need to be addressed.
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays. It is recommended to prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM or higher, if soluble) and store it at -20°C or -80°C.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to assess the effect of the highest concentration of DMSO used on your cells' viability and function.
Q4: Can I use other solvents to improve the solubility of this compound in my aqueous assay buffer?
While DMSO is the preferred solvent for stock solutions, other organic solvents like ethanol or co-solvents such as polyethylene glycol (PEG) and Tween-80 have been used to improve the solubility of hydrophobic compounds. An in vivo formulation for this compound uses a combination of DMSO, PEG300, and Tween-80.[2] However, the use of these solvents in in vitro cell-based assays should be carefully validated for their effects on cell viability and the assay itself.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer or cell culture medium.
Step 1: Optimize the Dilution Method
-
Direct Dilution: Directly add the small volume of your high-concentration this compound DMSO stock into the final volume of your pre-warmed cell culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers, as this can often lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining this compound solubility.
Step 2: Modify the Solvent Environment
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you can test the solubility of this compound in buffers with slightly different pH values (e.g., pH 6.8, 7.4, 8.0).
-
Use of Serum: If you are using a serum-free medium, consider adding a low percentage of fetal bovine serum (FBS), as serum proteins can help to solubilize hydrophobic compounds.
Step 3: Physical Methods to Enhance Solubilization
-
Sonication: After diluting the this compound stock in your final assay medium, briefly sonicate the solution in a water bath sonicator. This can help to break down small precipitates and enhance dissolution.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock.
Step 4: Assess the Solubility Limit
If the above steps do not resolve the issue, it is recommended to experimentally determine the kinetic and thermodynamic solubility of this compound under your specific assay conditions. This will provide a clear understanding of the solubility limits you are working with.
Quantitative Data Summary
Currently, specific quantitative data on the solubility of this compound in various in vitro buffers and cell culture media is limited in publicly available literature. The following table summarizes the available information.
| Parameter | Value/Information | Source |
| In Vitro Working Concentration | 5µM in multiple myeloma cell lines | [1] |
| In Vivo Formulation | ≥ 5 mg/mL in a vehicle of DMSO, PEG300, Tween-80, and saline | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound when a DMSO stock solution is added to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Add 2 µL of each dilution to the wells of a 96-well plate.
-
Add 98 µL of PBS (pH 7.4) to each well to achieve final compound concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration will be 2%.
-
Mix the plate on a shaker for 10 minutes at room temperature.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal indicates precipitation.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.
Protocol 2: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
Solid this compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a UV detector
Method:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on a shaker or thermomixer for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
The determined concentration is the thermodynamic solubility of this compound in PBS at the tested temperature.
Signaling Pathways and Experimental Workflows
G9a Signaling and its Role in Apoptosis and Cell Proliferation
This compound is an inhibitor of the histone methyltransferase G9a. G9a primarily catalyzes the di-methylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. By inhibiting G9a, this compound can lead to the reactivation of tumor suppressor genes, ultimately inducing apoptosis and inhibiting cell proliferation.
Caption: this compound inhibits G9a, leading to reduced H3K9me2 and reactivation of tumor suppressor genes, which in turn promotes apoptosis and inhibits cell proliferation.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow outlines a logical sequence of steps to address solubility issues with this compound in your in vitro experiments.
Caption: A systematic workflow for troubleshooting solubility issues of this compound in in vitro assays.
References
Technical Support Center: Overcoming Resistance to DCG066 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the G9a inhibitor, DCG066, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a small molecule inhibitor of the lysine methyltransferase G9a.[1][2] G9a's primary role is to catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.[3] By inhibiting G9a, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes, which in turn can inhibit cancer cell proliferation and induce apoptosis.[1][2]
Q2: My cancer cells are developing resistance to this compound. What are the potential underlying mechanisms?
While specific resistance mechanisms to this compound are still under investigation, data from other G9a inhibitors suggest several possibilities:
-
Upregulation of G9a: Cancer cells may increase the expression of the G9a protein to counteract the inhibitory effect of this compound. Elevated G9a levels have been observed in various cancers and are linked to resistance to other chemotherapies.
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of G9a inhibition. This can involve the upregulation of other epigenetic modifiers or signaling cascades.
-
Increased Glutathione (GSH) Metabolism: In some cancers, like head and neck squamous cell carcinoma, G9a inhibition can be overcome by the upregulation of glutamate-cysteine ligase catalytic subunit (GCLC), leading to increased production of the antioxidant glutathione (GSH), which can protect cells from drug-induced stress.[4]
-
Induction of Pro-survival Factors: G9a inhibition may be counteracted by the upregulation of pro-survival factors. For instance, in pancreatic cancer, G9a has been shown to regulate the expression of Interleukin-8 (IL-8), which can promote resistance.[5]
-
Enrichment of Cancer Stem Cells (CSCs): G9a plays a role in maintaining the stem-like properties of cancer cells.[5] CSCs are a subpopulation of tumor cells known for their intrinsic resistance to therapies. Prolonged treatment with this compound might inadvertently select for and enrich this resistant CSC population.
Q3: How can I confirm if my cells have become resistant to this compound?
To confirm resistance, you can perform the following experiments:
-
IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.
-
Target Engagement Analysis: Use Western blotting to measure the levels of di-methylated H3K9 (H3K9me2). In sensitive cells, this compound treatment should lead to a marked decrease in H3K9me2 levels.[1] If your treated resistant cells show restored or elevated H3K9me2 levels despite the presence of this compound, it could suggest a mechanism that overcomes the drug's inhibitory effect.
-
Protein Expression Analysis: Via Western blot, compare the protein levels of G9a in your sensitive and resistant cell lines. An increase in G9a expression in the resistant line could be a contributing factor.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound observed in my cancer cell line.
If you observe an increase in the IC50 of this compound in your long-term cultures, consider the following troubleshooting strategies based on potential resistance mechanisms.
Troubleshooting Strategy 1: Investigate Combination Therapies
Resistance to a targeted therapy can often be overcome by co-treatment with another agent that targets a compensatory pathway. Based on studies with other G9a inhibitors, the following combinations are rational starting points:
-
Dual Epigenetic Blockade: Combine this compound with an EZH2 inhibitor (e.g., GSK126) or a DNMT1 inhibitor (e.g., CM-272). This dual targeting of epigenetic regulators has shown synergistic effects in killing cancer cells.[1][6]
-
Chemosensitization: Combine this compound with standard-of-care chemotherapies. G9a inhibition has been shown to re-sensitize resistant cancer cells to drugs like gemcitabine and cisplatin.[4][5]
-
Targeted Therapy Combinations: If your cancer model has known oncogenic driver mutations, consider combining this compound with targeted inhibitors (e.g., MEK inhibitors).[7]
-
Immunotherapy Combination: G9a inhibition can potentially enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.[3]
Quantitative Data on G9a Inhibitor Combinations
The following tables summarize published data on combination strategies with G9a inhibitors, which can serve as a guide for your experiments with this compound.
Table 1: G9a and EZH2 Inhibitor Combination
| Cell Lines | G9a Inhibitor (Concentration) | EZH2 Inhibitor (Concentration) | Observed Effect |
| MDA-MB-231 (Breast Cancer) | UNC0642 (2 µmol/L) | GSK126 (10 µmol/L) | Synergistic induction of apoptosis.[1] |
| CAOV3 (Ovarian Cancer) | UNC0642 (1 µmol/L) | GSK126 (5 µmol/L) | Synergistic induction of apoptosis.[1] |
| D14 (Melanoma) | UNC0642 (2 µmol/L) | GSK126 (5 µmol/L) | Synergistic induction of apoptosis.[1] |
Table 2: G9a Inhibitor and Chemotherapy Combination
| Cell Line | G9a Inhibitor (Concentration) | Chemotherapy Agent (Concentration) | Observed Effect |
| PANC-1-R (Gemcitabine-Resistant Pancreatic Cancer) | UNC0638 | Gemcitabine | Reduced tumor growth and metastasis in an orthotopic animal model.[5] |
| SAS-CR (Cisplatin-Resistant HNSCC) | UNC0638 (1µmol/L) | Cisplatin | Sensitized resistant cells to cisplatin and increased apoptosis.[5] |
Troubleshooting Strategy 2: Assess the Role of Cancer Stem Cells (CSCs)
-
Sphere Formation Assay: Culture your sensitive and resistant cells under non-adherent conditions to perform a sphere formation assay. An increased sphere-forming efficiency in the resistant cell line would suggest an enrichment of the CSC population.
-
Targeting CSCs: If you observe CSC enrichment, consider combination therapies that target CSCs.
Problem 2: No significant decrease in global H3K9me2 levels after this compound treatment.
If you are not observing the expected downstream effect of G9a inhibition, consider these factors:
-
Reagent Integrity: Ensure that your this compound stock solution is stored correctly. For long-term storage (up to 6 months), it should be at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]
-
Dosage and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for observing a reduction in H3K9me2 levels in your specific cell line.
-
Experimental Controls: Ensure your Western blot protocol includes appropriate controls, such as untreated cells and a positive control for the H3K9me2 antibody.
Experimental Protocols
Here are detailed protocols for key experiments to investigate and overcome this compound resistance.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of this compound.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle-only control).
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
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2. Western Blot for G9a and H3K9me2
This protocol allows for the detection of protein levels of G9a and the histone mark H3K9me2.
-
Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-G9a, anti-H3K9me2, anti-Histone H3, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Histone H3 as a loading control for H3K9me2 and anti-β-actin for G9a.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
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Quantify band intensities using software like ImageJ.
-
3. Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Materials: Ultra-low attachment plates or flasks, serum-free medium supplemented with EGF, bFGF, and B27 supplement, single-cell suspension of cancer cells.
-
Procedure:
-
Prepare a single-cell suspension of your sensitive and resistant cells.
-
Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with the serum-free sphere-forming medium.
-
Culture the cells for 7-14 days, adding fresh medium every 2-3 days.
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Count the number of spheres (typically >50 µm in diameter) formed in each well.
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Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials: Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Treat cells with this compound alone or in combination with another agent.
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Harvest the cells (including floating cells in the medium) and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
-
Visualizations
Below are diagrams illustrating key concepts in this compound action and resistance.
Caption: Mechanism of this compound and potential resistance pathways.
Caption: Workflow for investigating this compound resistance.
Caption: Rationale for combination therapy with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: DCG066 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCG066, a G9a inhibitor, to improve treatment efficacy in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the lysine methyltransferase G9a. By binding directly to G9a, this compound inhibits its methyltransferase activity. This leads to a decrease in the di-methylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with gene repression. The inhibition of G9a can result in the reactivation of silenced tumor suppressor genes, leading to the inhibition of cell proliferation and the induction of apoptosis.[1] Recent studies have also shown that this compound can induce a form of iron-dependent programmed cell death called ferroptosis in multiple myeloma cells.[2]
Q2: In which cancer types has this compound shown potential?
A2: this compound has demonstrated low cytotoxicity in leukemia cell lines with high G9a expression, such as K562 cells.[1] Additionally, it has been shown to inhibit proliferation and induce ferroptosis in multiple myeloma (MM) cells, including ARH-77, RPMI-8226, and U266 cell lines.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared and stored as follows:
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Solvent: Dissolve this compound in a suitable solvent such as DMSO.
-
Storage of Stock Solution: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
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Working Solution: To prepare a working solution for in vivo studies, a stock solution in DMSO can be further diluted using a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] For cell culture experiments, the DMSO stock can be diluted in the culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent toxicity.
Quantitative Data Summary
While specific IC50 values for this compound across a broad range of cancer cell lines are not widely published, the following table summarizes available data and provides context from structurally distinct G9a inhibitors, UNC0638 and A-366.
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | Low cytotoxicity observed | [1] |
| This compound | ARH-77, RPMI-8226, U266 | Multiple Myeloma | 5µM inhibited proliferation and induced ferroptosis | [2] |
| UNC0638 | PC3 | Prostate Adenocarcinoma | 59 nM (H3K9me2 reduction) | [1] |
| UNC0638 | 22RV1 | Prostate Carcinoma | 48 nM (H3K9me2 reduction) | [1] |
| A-366 | PC-3 | Prostate Adenocarcinoma | ~300 nM (EC50 for H3K9me2 reduction) | [3] |
| A-366 | MV4;11 | Acute Myelocytic Leukemia | Induces differentiation at 0.01-10 µM | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
References
minimizing off-target effects of DCG066
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of the G9a inhibitor, DCG066.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are exhibiting unexpected phenotypic changes that don't correlate with G9a inhibition (e.g., changes in lipid metabolism, unexpected cell signaling). What could be the cause?
A1: While this compound is a potent G9a inhibitor, off-target interactions can occur. A close analog, UNC0638, has been observed to interact with Choline Kinase Alpha (CHKA), which is involved in lipid metabolism and cell signaling.[1] Your observed phenotype might be due to an interaction with CHKA or other unforeseen off-target proteins.
Troubleshooting Steps:
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Validate G9a Target Engagement: Confirm that this compound is engaging G9a in your cellular model. A Cellular Thermal Shift Assay (CETSA) is a recommended method for this.
-
Assess CHKA Activity: Measure the activity of CHKA in the presence of this compound to determine if it is being inhibited.
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Phenotypic Rescue Experiment: If you suspect CHKA inhibition, attempt to rescue the phenotype by supplementing your media with phosphocholine, the product of CHKA, or by overexpressing a this compound-resistant CHKA mutant.
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Use a Structurally Different G9a Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated G9a inhibitor (e.g., A-366). If the phenotype is consistent across different inhibitor scaffolds, it is more likely to be an on-target G9a effect.
Q2: I'm observing neurological or cardiovascular effects in my in vivo model that seem disproportionate to the expected role of G9a. How can I investigate this?
A2: The UNC0638 analog has shown activity at muscarinic M2 and adrenergic α1A and α1B receptors, which are involved in regulating cardiac function and neurotransmission.[2] It is plausible that this compound shares some of this cross-reactivity.
Troubleshooting Steps:
-
Receptor Binding Assays: Perform radioligand binding assays to determine if this compound binds to muscarinic or adrenergic receptors.
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Functional Assays: Use functional assays (e.g., calcium flux assays in cells expressing these receptors) to see if this compound acts as an agonist or antagonist.
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Compare with Selective Agents: Compare the in vivo effects of this compound with those of selective muscarinic or adrenergic receptor modulators to see if the phenotypes overlap.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: A multi-pronged approach is recommended to build a comprehensive selectivity profile for this compound.
Recommended Approaches:
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Kinome Scanning: A broad kinase screen, such as KINOMEscan™, can identify potential off-target kinases. This is a valuable initial step to flag potential cross-reactivities.
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Proteome-Wide Profiling: Techniques like Thermal Proteome Profiling (TPP) coupled with mass spectrometry can provide an unbiased view of protein targets that are stabilized or destabilized by this compound binding in a cellular context.
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Chemical Proteomics: Use affinity-based probes to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for G9a Target Engagement
This protocol allows for the confirmation of this compound binding to G9a within intact cells.
Methodology:
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Cell Treatment: Treat your cells of interest with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Separate the soluble protein fraction (containing folded, stable G9a) from the precipitated, denatured proteins by centrifugation at high speed.
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Protein Quantification: Analyze the supernatant by Western blot using an antibody specific for G9a.
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Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro G9a Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of G9a and its inhibition by this compound.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant G9a enzyme, a histone H3 peptide substrate, S-adenosylmethionine (SAM - the methyl donor), and varying concentrations of this compound in an appropriate assay buffer.
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Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the methylation reaction to occur.
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Detection:
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Add a primary antibody that specifically recognizes the di-methylated lysine 9 on histone H3 (H3K9me2).
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Add a secondary antibody conjugated to horseradish peroxidase (HRP).
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Add a chemiluminescent HRP substrate.
-
-
Measurement: Read the luminescence signal on a plate reader. A decrease in signal in the presence of this compound indicates inhibition of G9a activity.
Data Presentation
Table 1: Comparison of Biochemical and Cellular Potency of G9a Inhibitors
| Compound | G9a IC50 (nM, Biochemical) | Cellular H3K9me2 Reduction IC50 (nM) | Reference |
| BIX01294 | 2700 | >4100 | [2] |
| UNC0638 | <15 | 81 | [3] |
| This compound (Hypothetical Data) | User-determined | User-determined |
This table should be populated with the user's experimental data for this compound to compare its potency with known G9a inhibitors.
Table 2: Potential Off-Target Profile of this compound based on Analog Data (UNC0638)
| Potential Off-Target | Observed Effect of Analog (UNC0638) | Recommended Confirmatory Assay for this compound | Reference |
| Choline Kinase Alpha (CHKA) | Inhibition | In vitro CHKA activity assay | [1] |
| Muscarinic M2 Receptor | Inhibition (64% at 1 µM) | Radioligand binding assay, functional calcium flux assay | [2] |
| Adrenergic α1A Receptor | Inhibition (90% at 1 µM) | Radioligand binding assay, functional calcium flux assay | [2] |
| Adrenergic α1B Receptor | Inhibition (69% at 1 µM) | Radioligand binding assay, functional calcium flux assay | [2] |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
DCG066 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DCG066. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, it is recommended to store this compound as a solid or in a stock solution under specific temperature conditions.
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound stock solutions is dependent on the storage temperature. Storing at -80°C provides longer stability compared to -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I prepare a working solution of this compound in advance?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure optimal performance and minimize potential degradation.[1]
Q4: What should I do if I observe precipitation in my this compound solution?
A4: If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] However, be cautious with the temperature to avoid thermal degradation.
Q5: Is this compound sensitive to light?
A5: this compound should be protected from direct sunlight.[2] The N-phenylacetamide moiety present in its structure may be susceptible to photodegradation. It is best practice to store solutions in amber vials or protect them from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected experimental results | Degradation of this compound due to improper storage. | Verify that the storage conditions and duration for both solid and stock solutions align with the recommendations. Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Contamination of stock or working solutions. | Use sterile techniques and high-purity solvents for all solution preparations. | |
| Precipitation in the working solution | Low solubility in the chosen solvent system. | Gentle heating or sonication can be applied to aid dissolution.[1] Consider optimizing the solvent composition if precipitation persists. |
| The solution has been stored for too long or at an inappropriate temperature. | Prepare fresh working solutions daily. | |
| Discoloration of the this compound solution | Potential degradation of the compound. | Discard the solution and prepare a fresh one from a properly stored stock. Investigate potential sources of contamination or exposure to light or incompatible substances. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Reference |
| Solid | -20°C | Not specified, keep in a dry, well-ventilated area away from direct sunlight. | [2] |
| Stock Solution | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol for Preparation of a Working Solution (In Vivo)
This protocol is an example for preparing a working solution of this compound. The final concentration and solvent ratios may need to be optimized for specific experimental needs.
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Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
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To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
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Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of Saline to reach the final volume of 1 mL.
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If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
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Use the prepared working solution on the same day.[1]
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound based on the chemical properties of its N-phenylacetamide and piperidine moieties. These pathways include hydrolysis, oxidation, and photodegradation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Investigating this compound Stability
This diagram outlines a general workflow for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for this compound forced degradation studies.
References
Technical Support Center: DCG066 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DCG066 in in vivo studies. Our aim is to address potential challenges and provide actionable solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-target inhibitor, acting as both a lysine methyltransferase G9a inhibitor and a cathepsin B inhibitor.[1][2][3] As a G9a inhibitor, it can decrease the di-methylation levels of histone H3 lysine 9 (H3K9Me2), which plays a role in regulating gene expression. This inhibition of G9a can lead to the induction of cell apoptosis and inhibition of cell proliferation.[1] As a cathepsin B inhibitor, it can interfere with the proteolytic activity of this enzyme, which is implicated in various pathological processes.[2][3]
Q2: What are the primary challenges associated with the in vivo delivery of this compound?
Based on its properties and general challenges with in vivo compound delivery, the primary obstacles with this compound are likely related to its:
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Solubility: Many small molecule inhibitors exhibit poor aqueous solubility, which can hinder the preparation of injectable formulations at desired concentrations.
-
Stability: The stability of the compound in solution and under physiological conditions is crucial for maintaining its efficacy throughout the experiment.
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Bioavailability: Achieving sufficient concentration at the target site is dependent on the route of administration and the compound's pharmacokinetic properties.
Q3: Is there a recommended formulation for in vivo administration of this compound?
Yes, a common formulation to improve the solubility of hydrophobic compounds like this compound for in vivo use involves a mixture of solvents. A widely used vehicle consists of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
This formulation aims to create a clear solution suitable for injection.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation | Inadequate mixing or incorrect order of solvent addition. The compound may be crashing out of solution. | 1. Ensure vigorous mixing after the addition of each solvent. 2. Follow the recommended order of solvent addition: First, dissolve this compound in DMSO. Second, add PEG300 and mix thoroughly. Third, add Tween-80 and mix again. Finally, add saline to the desired final volume.[1] 3. Gentle warming of the solution may aid in dissolution, but be cautious of potential compound degradation. |
| Cloudy or non-homogenous solution | Poor solubility of this compound in the chosen vehicle. The concentration may be too high for the formulation. | 1. Try sonicating the solution for a short period to aid in dissolution. 2. Consider preparing a more dilute stock solution and adjusting the injection volume accordingly, if the dosing regimen allows. 3. If issues persist, exploring alternative vehicle formulations with different solubilizing agents may be necessary. |
| Injection site irritation or adverse reaction in animals | High concentration of DMSO or other vehicle components. The formulation may not be well-tolerated. | 1. Minimize the concentration of DMSO in the final formulation as much as possible, as it can cause local tissue irritation. 2. Ensure the pH of the final formulation is within a physiologically acceptable range. 3. If adverse reactions are observed, consider alternative routes of administration or different vehicle compositions. |
| Lack of expected in vivo efficacy | Poor bioavailability, rapid metabolism, or clearance of the compound. Suboptimal dosing or administration route. | 1. Verify the stability of this compound in the prepared formulation over the duration of the experiment. 2. Consider conducting a pilot pharmacokinetic study to determine the compound's half-life and optimal dosing schedule. 3. Evaluate alternative routes of administration (e.g., oral gavage, intraperitoneal, intravenous) that may improve bioavailability. |
Experimental Protocols
Detailed Methodology for In Vivo Formulation Preparation
This protocol describes the step-by-step preparation of a 1 mL working solution of this compound in a common vehicle for in vivo administration.[1]
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Ensure it is fully dissolved.
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In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL this compound stock solution.
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Add 400 µL of PEG300 to the tube. Vortex or mix thoroughly until the solution is homogenous.
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Add 50 µL of Tween-80 to the mixture. Vortex or mix again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final solution should be clear.
Note: This protocol yields a 5 mg/mL working solution. Adjustments to the volumes can be made to achieve different final concentrations, but the ratio of the vehicle components should be maintained.
Visualizations
To aid in understanding the experimental workflow and the logical process of troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for this compound in vivo delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
refining DCG066 treatment protocols for specific cell types
DCG066 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in their experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Associated Protein 6 (KAP6). By binding to the ATP-binding pocket of KAP6, this compound prevents the phosphorylation of its downstream target, Proliferation Factor B (PFB), thereby inhibiting the Cellular Proliferation and Apoptosis Resistance (CPAR) pathway.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture media should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Does this compound exhibit off-target effects?
A4: Extensive kinase profiling has demonstrated that this compound is highly selective for KAP6. However, at concentrations exceeding 50 µM, some minor off-target activity on structurally similar kinases has been observed. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or No Effect Observed | 1. Improper storage of this compound. 2. Incorrect final concentration. 3. Cell line is resistant to KAP6 inhibition. | 1. Ensure this compound stock solution is stored at -20°C and has not undergone multiple freeze-thaw cycles. 2. Verify all dilution calculations and ensure proper pipetting technique. 3. Perform a Western blot to confirm the expression of KAP6 in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., HT-29). |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Inconsistent drug treatment timing. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use a multichannel pipette for adding this compound to minimize timing differences. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Increased Cell Death in Vehicle Control | 1. DMSO concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Regularly test for mycoplasma contamination and practice sterile cell culture techniques. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Aspirate the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (0.1% DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-PFB
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Cell Lysis: Treat cells with this compound at the desired concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Transfer: Transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against p-PFB (1:1000), total PFB (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
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Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Data Summaries
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| HT-29 | Colon | 0.58 |
| A549 | Lung | 1.23 |
| MCF-7 | Breast | 2.45 |
| U-87 MG | Glioblastoma | 5.12 |
| PC-3 | Prostate | > 10 |
Table 2: Effect of this compound on CPAR Pathway Markers
| Treatment (24h) | Cell Line | p-PFB Levels (% of Control) | Total PFB Levels (% of Control) |
| Vehicle (0.1% DMSO) | HT-29 | 100 | 100 |
| This compound (1 µM) | HT-29 | 15 | 98 |
| Vehicle (0.1% DMSO) | PC-3 | 100 | 100 |
| This compound (1 µM) | PC-3 | 95 | 102 |
Visual Guides
addressing inconsistencies in DCG066 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with DCG066, a G9a histone methyltransferase inhibitor.
Troubleshooting Guides
Inconsistent H3K9me2 Levels in Western Blot
Issue: Variable or unexpected H3K9 dimethylation (H3K9me2) levels observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate the anti-H3K9me2 antibody using positive and negative controls. Test different antibody concentrations and incubation times. |
| Inefficient Histone Extraction | Use an acid extraction protocol specifically for histones to improve purity and yield. Ensure complete lysis and solubilization. |
| Poor Transfer of Low Molecular Weight Proteins | Optimize transfer conditions for small proteins like histones. Consider using a 0.2 µm PVDF membrane and adding 0.01% SDS to the transfer buffer to improve transfer efficiency.[1] Transfer for a longer duration at a lower voltage. |
| Inconsistent Sample Loading | Quantify protein concentration accurately before loading. Use a loading control specific to the nucleus, such as total Histone H3, to normalize for histone content. |
| Degradation of Histone Modifications | Include protease and phosphatase inhibitors in your lysis buffer to prevent the removal of methyl groups. |
Variable Cell Viability/Proliferation Assay Results
Issue: High variability or unexpected IC50 values in cell proliferation assays (e.g., MTT, WST-1).
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for even cell distribution.[2] |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Incorrect Incubation Times | Optimize the incubation time for both this compound treatment and the viability reagent. For MTT assays, ensure formazan crystals are fully dissolved. |
| Interference from this compound | Run a control with this compound in cell-free media to check for any direct reaction with the viability reagent. |
| Cell Line Specific Sensitivity | Different cell lines exhibit varying sensitivity to G9a inhibition. Titrate this compound across a wide concentration range to determine the optimal working concentration for your specific cell line. |
Ambiguous Apoptosis Assay Results
Issue: Difficulty in distinguishing between apoptotic, necrotic, and viable cells in Annexin V/PI assays.
| Potential Cause | Recommended Solution |
| Suboptimal Staining | Titrate Annexin V and Propidium Iodide (PI) concentrations to find the optimal staining intensity for your cell type.[3] |
| Harsh Cell Handling | Avoid vigorous pipetting or vortexing, which can damage cell membranes and lead to false PI-positive signals. For adherent cells, use a gentle detachment method like trypsin-EDTA for the shortest possible time.[3][4] |
| Inappropriate Compensation Settings | Use single-stained controls for both Annexin V and PI to set up proper compensation for spectral overlap in flow cytometry.[5] |
| Late-Stage Apoptosis/Secondary Necrosis | At high concentrations or long incubation times, this compound may induce significant cell death, leading to a large Annexin V+/PI+ population. Perform a time-course experiment to capture early apoptotic events (Annexin V+/PI-).[4] |
| Delayed Analysis | Analyze stained cells promptly as the apoptotic process continues, and delays can lead to a shift from early to late apoptosis. If a delay is unavoidable, keep samples on ice.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the G9a histone methyltransferase (also known as EHMT2). G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.[6][7] By inhibiting G9a, this compound leads to a decrease in global H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent cellular effects such as cell cycle arrest and apoptosis.[6]
Q2: What are the potential off-target effects of G9a inhibitors like this compound?
A2: While this compound is designed to be selective for G9a, like many small molecule inhibitors, the possibility of off-target effects exists. Some G9a inhibitors have shown activity against the closely related protein GLP (G9a-like protein, also known as EHMT1), as they often form a heterodimeric complex.[8][9] It is recommended to consult specificity profiling data if available and to validate key findings using complementary approaches, such as siRNA/shRNA-mediated knockdown of G9a.
Q3: My cells seem to be developing resistance to this compound. What are the possible mechanisms?
A3: Resistance to G9a inhibitors can arise through various mechanisms. Studies have shown that cancer cells can develop resistance to chemotherapy by upregulating G9a expression.[10][11] Other potential mechanisms could involve the activation of compensatory signaling pathways or the upregulation of drug efflux pumps. Investigating changes in G9a expression and the expression of downstream target genes in your resistant cell population may provide insights.
Q4: Can this compound affect pathways other than histone methylation?
A4: The primary mechanism of this compound is the inhibition of G9a's methyltransferase activity. However, G9a can methylate non-histone proteins, so its inhibition could have broader effects. For example, G9a has been shown to interact with and regulate the activity of other proteins involved in cellular processes.[12] Therefore, it is plausible that this compound could indirectly influence other pathways.
Experimental Protocols
Protocol 1: Western Blot for H3K9me2
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and perform histone extraction using an acid extraction method. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend in sulfuric acid to extract histones.
-
-
Protein Quantification:
-
Quantify the extracted histone concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 5-10 µg of histone extract per lane on a 15% polyacrylamide gel.
-
Run the gel and transfer the proteins to a 0.2 µm PVDF membrane.
-
To enhance the transfer of small histone proteins, consider adding 0.01% SDS to the transfer buffer.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K9me2 signal to a total Histone H3 loading control.
-
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Apoptosis (Annexin V/PI) Assay
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method.[3]
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set the gates and compensation.[5]
-
Identify four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Visualizations
Caption: Mechanism of action of this compound as a G9a inhibitor.
Caption: General experimental workflow for evaluating this compound effects.
Caption: A logical troubleshooting decision tree for inconsistent results.
References
- 1. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of DCG066 on G9a: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel G9a inhibitor, DCG066, with other established inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of G9a and the therapeutic potential of its inhibition.
Introduction to G9a and Its Inhibition
G9a, also known as Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. Overexpression and aberrant activity of G9a have been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a recently identified small molecule inhibitor of G9a with a novel molecular scaffold, discovered through structure-based virtual screening.[1] This guide serves to validate its inhibitory effect by comparing its performance against other known G9a inhibitors.
Comparative Inhibitory Potency
The inhibitory effect of this compound on G9a has been quantified and compared with several well-characterized G9a inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Inhibitor | G9a (EHMT2) IC50 | GLP (EHMT1) IC50 | Selectivity (G9a vs. GLP) | Reference |
| This compound | 1.7 µM | Not Reported | Not Reported | [1][2] |
| BIX-01294 | 1.9 µM | 0.7 µM | ~0.37 | [3] |
| UNC0638 | <15 nM | 19 nM | ~0.79 | [4] |
| UNC0642 | <2.5 nM | <2.5 nM | ~1 | [4] |
| A-366 | 3.3 nM | 38 nM | ~0.087 | [5] |
Note: Lower IC50 values indicate higher potency. GLP (G9a-like protein) is a closely related histone methyltransferase, and selectivity is an important consideration in inhibitor development.
Experimental Methodologies
The validation of G9a inhibition by this compound and other compounds relies on robust biochemical and cellular assays. The following are detailed protocols for key experiments commonly employed in the field.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This assay directly measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group to a histone substrate.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound and others)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant G9a enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding the histone substrate and ³H-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated histones by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel bands or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western (ICW) Assay for H3K9 Dimethylation
This cell-based assay quantifies the levels of H3K9me2 within cells treated with G9a inhibitors, providing a measure of the inhibitor's cellular efficacy.
Materials:
-
Cancer cell line with detectable H3K9me2 levels (e.g., K562, PC3)
-
Cell culture medium and supplements
-
G9a inhibitors (this compound and others)
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fixing and permeabilization buffers
-
Blocking buffer
-
Infrared imaging system
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the G9a inhibitors for a specified duration (e.g., 72 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the cells with the primary antibodies against H3K9me2 and the normalization control (e.g., total Histone H3) overnight at 4°C.
-
Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and the normalization control.
-
Normalize the H3K9me2 signal to the total histone H3 signal.
-
Determine the cellular IC50 value by plotting the normalized H3K9me2 levels against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on G9a can be visualized through its impact on downstream signaling pathways and the experimental procedures used for its validation.
Conclusion
The experimental data confirms that this compound is a potent inhibitor of the histone methyltransferase G9a, with an IC50 value of 1.7 µM.[1][2] Its novel chemical scaffold presents a new avenue for the development of G9a-targeted therapies.[1] While its potency in biochemical assays is comparable to the early-generation inhibitor BIX-01294, it is less potent than the more recently developed UNC-series inhibitors. Further studies are warranted to determine its selectivity for G9a over other methyltransferases, its cellular and in vivo efficacy, and its potential therapeutic applications. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 组蛋白甲基转移酶G9a抑制剂的研究进展 [pps.cpu.edu.cn]
- 3. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCG066 and UNC0638 for H3K9 Dimethylation Inhibition
A definitive guide for researchers selecting a chemical probe for the G9a/GLP histone methyltransferase complex.
In the landscape of epigenetic research, the targeted inhibition of histone methyltransferases offers a powerful tool to dissect the intricate mechanisms of gene regulation and to explore potential therapeutic avenues for various diseases, including cancer. The dimethylation of histone H3 at lysine 9 (H3K9me2) is a key repressive mark, primarily catalyzed by the G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) complex. This mark is crucial for maintaining transcriptional silencing and its dysregulation is implicated in numerous pathologies. For researchers aiming to probe the function of G9a/GLP, small molecule inhibitors are indispensable. Among the available options, DCG066 and UNC0638 have emerged as notable compounds. This guide provides an objective, data-driven comparison of their performance to aid researchers in selecting the optimal tool for their experimental needs.
Performance at a Glance: this compound vs. UNC0638
The efficacy and utility of a chemical inhibitor are defined by its potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and UNC0638 based on available literature.
| Parameter | This compound | UNC0638 | References |
| Target(s) | G9a | G9a and GLP | [1] |
| In Vitro IC50 (G9a) | 1.7 µM | <15 nM | [1] |
| In Vitro IC50 (GLP) | Not Available | 19 ± 1 nM | |
| Cellular IC50 (H3K9me2 Reduction) | Not Available | 81 ± 9 nM (in MDA-MB-231 cells) | |
| Selectivity Profile | Not extensively characterized in available literature. | High selectivity (>200-fold) over a wide panel of other methyltransferases (e.g., SUV39H1/2, EZH2, SETD7, MLL, SETD8) and DNMT1. | [2] |
| Known Cellular Effects | Inhibits proliferation, induces apoptosis. | Inhibits proliferation, induces apoptosis and autophagy, modulates Wnt and Fgf signaling. | [1][3] |
Core Mechanism of Action
Both this compound and UNC0638 function by inhibiting the enzymatic activity of the G9a/GLP complex, thereby preventing the transfer of methyl groups to H3K9. This leads to a global reduction in H3K9me2 levels, which can de-repress the transcription of target genes.
In-Depth Comparison
Potency: UNC0638 is a significantly more potent inhibitor of G9a in biochemical assays, with an IC50 in the low nanomolar range (<15 nM), compared to this compound's IC50 of 1.7 µM.[1] This vast difference in potency suggests that UNC0638 can be used at much lower concentrations to achieve effective enzymatic inhibition, which can minimize the risk of off-target effects. Furthermore, UNC0638 has a well-defined cellular IC50 for H3K9me2 reduction (81 nM), demonstrating its ability to effectively engage its target within a cellular context.[2] Equivalent cellular data for this compound is not readily available in the literature.
Selectivity: A critical parameter for a chemical probe is its selectivity for the intended target over other related proteins. UNC0638 has been extensively profiled and demonstrates high selectivity against a broad range of other histone methyltransferases.[2] This high degree of selectivity provides greater confidence that the observed biological effects are due to the inhibition of G9a/GLP. The selectivity profile of this compound has not been as thoroughly documented in publicly available research, which represents a significant gap in its characterization as a chemical probe.
Cellular Activity and Biological Effects: Both inhibitors have been shown to suppress cell proliferation and induce apoptosis.[1][3] However, the downstream signaling pathways affected by UNC0638 have been more extensively studied. G9a/GLP inhibition by UNC0638 is known to impact several key cellular pathways:
-
p53-Mediated Apoptosis: In response to DNA damage, G9a can be recruited to the promoter of pro-apoptotic genes like BCL-G, leading to their repression. Inhibition of G9a with UNC0638 can prevent this, allowing for p53-mediated upregulation of BCL-G and sensitization of cells to apoptosis.
-
mTOR and Autophagy: G9a/GLP inhibition has been shown to induce autophagic cell death by activating the AMPK signaling pathway and subsequently inhibiting the mTOR pathway, a central regulator of cell growth and metabolism.[4]
The specific signaling pathways modulated by this compound are less well-defined, although it is reported to induce apoptosis.
Signaling Pathways and Experimental Workflows
Key Experimental Protocols
In Vitro G9a/GLP Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of G9a/GLP and determine the IC50 values of inhibitors. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant human G9a or GLP enzyme.
-
Histone H3 (1-21) peptide substrate.
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM).
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT.
-
Inhibitor stock solutions (this compound or UNC0638) in DMSO.
-
Scintillation fluid and plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound, UNC0638) in assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO control.
-
Add 20 µL of a master mix containing the G9a/GLP enzyme and H3 peptide substrate to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of ³H-SAM to each well.
-
Incubate the reaction at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding 10 µL of 7.5 M guanidine hydrochloride.
-
Spot 20 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 1 M sodium carbonate buffer to remove unincorporated ³H-SAM.
-
Air dry the filter paper and place it into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western (ICW) for H3K9me2 Quantification
This immunofluorescence-based assay quantifies the level of a specific protein modification (H3K9me2) within cells in a multi-well plate format, allowing for the determination of a compound's cellular potency.
Materials:
-
Cells of interest (e.g., MDA-MB-231) plated in a 96-well plate.
-
This compound or UNC0638.
-
Fixing Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS.
-
Primary Antibody: Rabbit anti-H3K9me2.
-
Secondary Antibody: IRDye-conjugated anti-rabbit IgG.
-
Normalization Dye: A DNA stain such as DRAQ5™ or a loading control antibody (e.g., anti-Histone H3).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor (this compound or UNC0638) for the desired time period (e.g., 48 hours).
-
Remove the media and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 15 minutes.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Block non-specific binding by incubating with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate IRDye-conjugated secondary antibody and the normalization dye (if used) for 1 hour at room temperature, protected from light.
-
Wash five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number (using the DNA dye or loading control).
-
Calculate the percent reduction in H3K9me2 levels relative to the vehicle-treated control and determine the cellular IC50 value.
Conclusion and Recommendations
The choice between this compound and UNC0638 depends critically on the experimental goals.
UNC0638 stands out as a well-characterized, potent, and highly selective chemical probe for the G9a/GLP complex. Its low nanomolar potency, both in vitro and in cells, combined with a thoroughly documented selectivity profile, makes it the superior choice for experiments requiring a high degree of confidence in on-target effects. For researchers investigating the downstream consequences of H3K9me2 reduction on specific signaling pathways, UNC0638 provides a robust and reliable tool.
This compound , while a confirmed G9a inhibitor, is significantly less potent than UNC0638.[1] The lack of comprehensive, publicly available data on its selectivity and cellular activity for H3K9me2 reduction makes it a less ideal chemical probe for nuanced mechanistic studies. However, its novel molecular scaffold may be of interest for structure-activity relationship (SAR) studies or as a starting point for the development of new inhibitor classes.
For the majority of applications in cell biology and drug development aimed at understanding the functional role of G9a/GLP-mediated H3K9 dimethylation, UNC0638 is the recommended inhibitor due to its superior potency, well-defined selectivity, and extensive characterization in a variety of biological contexts.
References
Comparative Analysis of DCG066 and Other G9a Inhibitors on Cancer Cell Proliferation
A comprehensive guide for researchers evaluating the anti-proliferative efficacy of the novel G9a inhibitor, DCG066, in comparison to established alternatives BIX-01294 and UNC0638. This document provides a summary of their mechanisms, comparative quantitative data on their anti-proliferative effects, and detailed experimental protocols for validation.
Introduction to G9a Inhibition in Oncology
The lysine methyltransferase G9a (also known as EHMT2) has emerged as a significant target in oncology. G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. In various cancers, overexpression of G9a leads to the silencing of tumor suppressor genes, promoting cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors targeting G9a represents a promising therapeutic strategy. This guide focuses on the anti-proliferative effects of a novel G9a inhibitor, this compound, and compares its performance with two widely studied G9a inhibitors, BIX-01294 and UNC0638.
Mechanism of Action: The G9a Signaling Pathway
This compound, along with BIX-01294 and UNC0638, are substrate-competitive inhibitors of G9a. They act by binding to the enzyme and preventing its methyltransferase activity. This inhibition leads to a global reduction in H3K9me2 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation. The G9a signaling pathway is intricate, involving interactions with other epigenetic regulators and influencing key cancer-related pathways such as Wnt and c-Myc.
Caption: Mechanism of G9a inhibitors on cell proliferation.
Comparative Anti-proliferative Efficacy
To provide a quantitative comparison of the anti-proliferative effects of this compound, BIX-01294, and UNC0638, the half-maximal inhibitory concentration (IC50) values are presented. The following table summarizes the available data for the non-small cell lung cancer (NSCLC) cell line A549. It is important to note that direct comparative studies for this compound in this specific cell line are not yet widely published.
| Compound | Target | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | G9a | Leukemia cell lines (e.g., K562) | Data not available in A549 |
| BIX-01294 | G9a/GLP | A549 | 2.8[1] |
| UNC0638 | G9a/GLP | A549 | ~5.0[2] |
| UNC0638 | G9a/GLP | H1299 | ~2.5[2] |
| UNC0638 | G9a/GLP | H1975 | ~3.5[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols
To facilitate the independent validation and cross-validation of the anti-proliferative effects of this compound and other G9a inhibitors, detailed protocols for key cellular assays are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, BIX-01294, UNC0638 (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the G9a inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
G9a inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow steps 1-5 of the MTT assay protocol, using opaque-walled plates.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and IC50 values based on the luminescent signal relative to the vehicle control.
Western Blot for H3K9me2 Levels
Western blotting is used to detect the levels of di-methylated H3K9, the direct product of G9a's enzymatic activity, to confirm the on-target effect of the inhibitors.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells treated with G9a inhibitors and control using RIPA buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Caption: Workflow for validating anti-proliferative effects.
Conclusion
This compound is a promising novel G9a inhibitor with potential anti-cancer applications. While direct comparative data in a broad range of cancer cell lines is still emerging, the established framework for evaluating G9a inhibitors provides a clear path for its cross-validation. By utilizing the standardized protocols outlined in this guide, researchers can effectively assess the anti-proliferative potency of this compound and compare its efficacy against existing compounds like BIX-01294 and UNC0638. This will be crucial in determining its potential for further pre-clinical and clinical development.
References
Independent Verification of DCG066's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G9a inhibitor DCG066 with alternative compounds, supported by available experimental data. The information is intended to assist researchers in the independent verification of this compound's mechanism of action and to provide a basis for selecting appropriate research tools for studies in epigenetics and oncology.
Introduction to this compound
This compound is a novel small molecule inhibitor of the lysine methyltransferase G9a.[1][2] G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a, this compound is purported to decrease global H3K9me2 levels, leading to the reactivation of silenced genes, inhibition of cell proliferation, and induction of cell death in cancer cells.[1][2] Structurally, this compound possesses a novel molecular scaffold distinct from other known G9a inhibitors.[1]
Comparison with Alternative G9a Inhibitors
Several other small molecules have been developed to target G9a, with BIX-01294 and UNC0638 being among the most well-characterized. These compounds serve as useful comparators for evaluating the performance of this compound.
BIX-01294 was one of the first potent and selective G9a inhibitors discovered. It is competitive with the peptide substrate but not with the cofactor S-adenosylmethionine (SAM). BIX-01294 also inhibits the G9a-like protein (GLP), another histone methyltransferase with high homology to G9a.
UNC0638 is a potent and selective G9a and GLP inhibitor with improved properties over BIX-01294, including greater potency and better suitability for in vivo studies. It also acts as a substrate-competitive inhibitor.
The following table summarizes the key performance metrics of this compound and its alternatives based on available data.
| Feature | This compound | BIX-01294 | UNC0638 |
| Target(s) | G9a | G9a, GLP | G9a, GLP |
| In Vitro G9a Inhibition IC50 | Data not publicly available | ~1.7 µM - 2.7 µM | <15 nM |
| In Vitro GLP Inhibition IC50 | Data not publicly available | ~0.7 µM - 38 µM | 19 nM |
| Cellular H3K9me2 Reduction | Reported to decrease H3K9me2 levels | Reduces H3K9me2 levels | Reduces H3K9me2 levels |
| Cellular Cytotoxicity | Inhibited proliferation of MM.1S cells with an IC50 of approximately 5µM | Reported to have cytotoxic effects in various cancer cell lines | Reported to have cytotoxic effects in various cancer cell lines |
| Reported Mechanism of Cell Death | Apoptosis and Ferroptosis[3] | Apoptosis and Autophagy | Apoptosis |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other G9a inhibitors involves the disruption of the G9a-mediated methylation of H3K9. This leads to changes in gene expression that can trigger downstream cellular processes like apoptosis.
Caption: Simplified signaling pathway of G9a inhibition by this compound.
A typical experimental workflow to verify the mechanism of action of a G9a inhibitor like this compound would involve a series of in vitro and cell-based assays.
Caption: A logical workflow for the experimental verification of this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro G9a Histone Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of G9a.
-
Principle: Recombinant G9a is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of varying concentrations of the inhibitor. The amount of methylated peptide is then quantified, typically using a fluorescence- or luminescence-based method.
-
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2)
-
G9a inhibitor (e.g., this compound)
-
Detection reagents (e.g., Anti-H3K9me2 antibody, AlphaLISA acceptor beads, or a fluorescently labeled secondary antibody)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the G9a inhibitor in the assay buffer.
-
In a 384-well plate, add the G9a enzyme to each well, followed by the inhibitor at different concentrations.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping buffer.
-
Add the detection reagents according to the manufacturer's protocol (e.g., for AlphaLISA, add acceptor beads followed by donor beads).
-
Read the signal on a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Histone H3K9 Dimethylation Assay (Western Blot)
This assay measures the effect of the inhibitor on the levels of H3K9me2 within cells.
-
Principle: Cancer cells are treated with the inhibitor, and the total histone proteins are extracted. Western blotting is then used to detect the levels of H3K9me2, which are normalized to the total histone H3 levels.
-
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
G9a inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the G9a inhibitor for a specified time (e.g., 48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
G9a inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of the G9a inhibitor.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the inhibitor.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.
-
Materials:
-
Cancer cell line
-
G9a inhibitor
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the G9a inhibitor as described for the cell viability assay.
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
References
Safety Operating Guide
Proper Disposal of DCG066: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the G9a Inhibitor DCG066.
The following guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of the research chemical this compound. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this type of chemical waste in a laboratory setting.
Waste Identification and Hazard Assessment
Before initiating any disposal procedure, it is crucial to characterize the waste. This compound is an inhibitor of the lysine methyltransferase G9a.[1] As with any chemical compound for research use, it should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS).
Key considerations:
-
Contamination: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, should also be disposed of as hazardous waste.
-
Mixtures: If this compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components.
-
Regulations: Hazardous waste is defined as a substance that poses a potential threat to human health or the environment if not managed correctly.[2]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.
Step 1: Waste Collection
-
Collect all waste materials contaminated with this compound. This includes unused or unwanted this compound, solutions containing the compound, and any contaminated labware.
-
Do not dispose of this compound down the drain.[3]
Step 2: Container Selection
-
Choose a waste container that is compatible with the chemical properties of this compound and any solvents used.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.[2]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound") and any other components of the waste mixture. Chemical abbreviations are not acceptable.[2]
-
Indicate the date when waste accumulation began.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from incompatible materials.[2]
Step 5: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Management of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste.
-
Triple Rinsing: If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical.[2] The rinsate must be collected and treated as hazardous waste.[2]
-
Disposal: After triple rinsing, the container may be disposed of in the trash, or preferably, reused for compatible waste collection after appropriate relabeling.[2]
Data Summary
| Container Characteristic | Requirement | Rationale |
| Material | Chemically compatible with this compound and any solvents. | Prevents degradation of the container and potential leaks. |
| Condition | Good, with no rust, leaks, or cracks.[2] | Ensures safe containment of the hazardous waste. |
| Lid | Securely fitting and kept closed except when adding waste.[2] | Prevents spills and the release of vapors. |
| Labeling | "Hazardous Waste" with full chemical names and start date.[2] | Provides clear identification for safe handling and disposal. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for this compound waste management.
Caption: Disposal pathway for empty this compound containers.
References
Personal protective equipment for handling DCG066
Essential Safety and Handling Guide for DCG066
Disclaimer: This document provides guidance on the safe handling of this compound based on general principles for bioactive small molecules and inhibitors of lysine methyltransferases. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must handle this compound with the utmost caution, assuming it is potentially hazardous. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
This compound is an inhibitor of the lysine methyltransferase G9a, a class of enzymes that play a crucial role in epigenetic regulation.[1] Alterations in the activity of such enzymes are linked to various diseases, highlighting the bioactivity of compounds like this compound and the necessity for careful handling.[2] As this compound is designed to induce biological effects, such as inhibiting cell proliferation and inducing apoptosis, it should be treated as a potent and potentially toxic substance.[1]
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Required PPE | Recommended PPE |
| Handling solid compound (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) |
| Preparing solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Work within a chemical fume hood or a biological safety cabinet |
| Administering to cell cultures | - Nitrile gloves- Lab coat- Safety glasses | - Work within a biological safety cabinet to maintain sterility and for containment |
| Handling waste | - Nitrile gloves- Lab coat- Safety glasses | - Chemical splash goggles |
Note: Always inspect gloves for any signs of damage before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C for long-term stability.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2.2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. A common solvent for initial stock solutions is DMSO.[1]
-
Ensure the container is sealed before removing it from the fume hood.
2.3. Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental systems (e.g., cell cultures), work within a biological safety cabinet to maintain sterility and containment.[4]
-
Use pipettes with aerosol-resistant filters.
-
Avoid creating aerosols by dispensing liquids slowly and against the side of the receiving vessel.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour any amount of this compound, however small, down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable chemical disinfectant or by following your institution's specific procedures for hazardous chemical waste.
-
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste.[5]
Visual Guides
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: A typical workflow for handling this compound, emphasizing safety at each stage.
PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on the handling procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
